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  • Product: 5-Cyano-1,2-oxazole-3-carbonyl chloride
  • CAS: 2248358-46-3

Core Science & Biosynthesis

Foundational

5-Cyano-1,2-oxazole-3-carbonyl chloride: Structural Mechanics, Reactivity, and Applications in Drug Discovery

Executive Summary 5-Cyano-1,2-oxazole-3-carbonyl chloride (CAS: 2248358-46-3) is a highly reactive, bifunctional heterocyclic building block utilized extensively in advanced medicinal chemistry[1]. The 1,2-oxazole (isoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyano-1,2-oxazole-3-carbonyl chloride (CAS: 2248358-46-3) is a highly reactive, bifunctional heterocyclic building block utilized extensively in advanced medicinal chemistry[1]. The 1,2-oxazole (isoxazole) core is a privileged scaffold known for its ability to act as a bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles. By incorporating both a highly electrophilic acyl chloride and a strongly electron-withdrawing cyano group, this reagent serves as a critical linchpin for synthesizing complex, biologically active architectures, including benzodiazepine receptor ligands and targeted anticonvulsants[2][3].

Structural Mechanics & Physicochemical Profile

The unique reactivity of 5-cyano-1,2-oxazole-3-carbonyl chloride is dictated by its electronic distribution:

  • Isoxazole Core : Provides a rigid, planar heteroaromatic system. The adjacent nitrogen and oxygen atoms create a strong dipole, influencing the molecule's overall lipophilicity and target-binding orientation.

  • 3-Carbonyl Chloride : The primary site for nucleophilic acyl substitution. The excellent leaving group ability of the chloride ion makes this an ideal precursor for amides, esters, and thioesters.

  • 5-Cyano Group : A potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. This withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering it hyper-electrophilic compared to unsubstituted isoxazole-3-carbonyl chlorides.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 5-Cyano-1,2-oxazole-3-carbonyl chloride
CAS Number 2248358-46-3[1]
Molecular Formula C5HClN2O2
Molecular Weight 156.53 g/mol
Structural Features 1,2-oxazole ring, C3-acyl chloride, C5-nitrile
Reactivity Profile Highly moisture-sensitive; reacts exothermically with protic solvents
Storage Conditions Inert atmosphere (Ar/N2), 2-8°C, strictly anhydrous

Reactivity Principles: Causality in Experimental Design

Working with hyper-electrophilic acyl chlorides requires a deep understanding of reaction kinetics and side-product mitigation.

  • Strict Anhydrous Conditions : The enhanced electrophilicity driven by the 5-cyano group makes the carbonyl carbon highly susceptible to hydrolysis. Exposure to ambient moisture rapidly converts the reagent into 5-cyano-1,2-oxazole-3-carboxylic acid, generating HCl gas. Causality: Solvents must be rigorously dried to prevent yield loss to the inactive carboxylic acid.

  • Base Catalysis and Neutralization : Amidation reactions release equimolar amounts of HCl. If unneutralized, HCl protonates the nucleophilic amine, halting the reaction. Causality: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a nucleophilic catalyst like Pyridine is mandatory. Pyridine accelerates the reaction by forming a highly reactive, transient acylpyridinium intermediate.

  • Temperature Control (0 °C to RT) : Causality: The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C prevents thermal degradation of the isoxazole ring and minimizes side reactions, such as the attack of the amine on the cyano carbon (amidine formation).

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following amidation protocol is designed as a self-validating system, incorporating critical checkpoints to verify success at each stage.

Protocol 1: Synthesis of 5-Cyano-1,2-oxazole-3-carboxamides

Objective: Couple 5-cyano-1,2-oxazole-3-carbonyl chloride with a primary or secondary amine.

  • System Preparation & Validation :

    • Action: Purge a flame-dried round-bottom flask with Argon. Add the amine (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add DIPEA (2.0 eq).

    • Validation Checkpoint: Perform a Karl Fischer titration on the DCM. Proceed only if water content is <50 ppm to ensure the integrity of the acyl chloride.

  • Electrophile Addition :

    • Action: Cool the mixture to 0 °C using an ice-water bath. Dissolve 5-cyano-1,2-oxazole-3-carbonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating and controls the exothermic formation of the tetrahedral intermediate.

  • Reaction Monitoring :

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) or LC-MS. The reaction is validated as complete when the amine peak/spot is fully consumed and a new, higher molecular weight peak corresponding to the [M+H]+ of the amide appears.

  • Quenching and Purification :

    • Action: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual acid and hydrolyze unreacted acyl chloride. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Validation Checkpoint: 1H NMR should show the disappearance of the amine protons and the presence of the distinct isoxazole C4-H singlet (typically around 7.0-7.5 ppm, depending on the solvent).

Amidation_Workflow A 5-Cyano-1,2-oxazole- 3-carbonyl chloride (Electrophile) C Anhydrous DCM + Pyridine / DIPEA (0°C to RT) A->C B Amine Nucleophile (1° or 2°) B->C D Acylpyridinium Intermediate C->D Nucleophilic Attack E Target Amide + HCl Salt D->E Elimination of HCl

Workflow of nucleophilic acyl substitution for amide bond formation.

Downstream Applications in Drug Discovery

The 5-cyanoisoxazole moiety is not just a structural spacer; it actively participates in target engagement and serves as a versatile synthetic node.

  • Benzodiazepine Receptor Ligands : Isoxazole-containing derivatives have been synthesized to act as ligands for the GABAA/benzodiazepine receptor complex. The isoxazole ring mimics the binding profile of traditional imidazopyridines, often shifting the pharmacological profile from inverse agonist to agonist depending on the substitution pattern[2].

  • Voltage-Gated Sodium Channel (NaV1.1) Blockers : Novel benzo[d]isoxazole and substituted isoxazole derivatives have been evaluated as potent anticonvulsants. The heteroaromatic nature of the isoxazole allows for selective blocking of NaV1.1 channels, providing high protection against seizures while minimizing off-target effects on NaV1.2 or NaV1.6[3].

  • Synthetic Divergence : The C5-cyano group acts as a versatile synthetic handle. Post-amidation, the nitrile can be transformed into a tetrazole (a carboxylic acid bioisostere) via [2+3] cycloaddition with sodium azide, reduced to a primary amine for further functionalization, or hydrolyzed to a carboxylic acid to improve aqueous solubility.

Cyano_Transformations Core 5-Cyano-1,2-oxazole- 3-carboxamide Scaffold Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, ZnBr2 [2+3] Cycloaddition Amine Aminomethyl Derivative (H-Bond Donor) Core->Amine H2, Pd/C Reduction Acid Carboxylic Acid (Solubilizing Group) Core->Acid H2O, NaOH Hydrolysis

Downstream synthetic transformations of the 5-cyanoisoxazole scaffold.

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Cyano-1,2-oxazole-3-carbonyl chloride

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled, high-resolution insights into molecular structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled, high-resolution insights into molecular structure.[1][2] This guide offers a comprehensive technical exploration of the anticipated ¹H and ¹³C NMR spectra of 5-Cyano-1,2-oxazole-3-carbonyl chloride, a heterocyclic compound of interest due to the prevalence of the oxazole scaffold in medicinal chemistry.[3][4] While direct spectral data for this specific acyl chloride is not widely published, this document, grounded in established NMR principles and data from analogous structures, provides a robust predictive analysis. We will dissect the theoretical chemical shifts, multiplicities, and through-bond correlations. Furthermore, this guide furnishes a detailed, field-proven Standard Operating Protocol (SOP) for acquiring high-quality NMR data, ensuring researchers can confidently verify the structure of this and similar molecules.

The Compound of Interest: 5-Cyano-1,2-oxazole-3-carbonyl chloride

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical research.[5][6] 5-Cyano-1,2-oxazole-3-carbonyl chloride is a functionalized heterocyclic molecule. The 1,2-oxazole ring is an "azafuran" and is considered an aromatic system, although its aromaticity is less pronounced than that of benzene.[7] The molecule's structure is characterized by a five-membered oxazole ring substituted with two potent electron-withdrawing groups: a cyano group at the C5 position and a carbonyl chloride at the C3 position. These substituents dramatically influence the electronic environment of the ring, which is key to interpreting its NMR spectra.

Figure 1: Chemical Structure of 5-Cyano-1,2-oxazole-3-carbonyl chloride.

Predicted ¹H NMR Spectrum: A Singular, Deshielded Environment

The one-dimensional ¹H NMR spectrum is often the first and most informative experiment performed on a small molecule.[8] It provides crucial information based on chemical shift, integration, and signal splitting.[9]

Chemical Shift and Rationale

For 5-Cyano-1,2-oxazole-3-carbonyl chloride, the ¹H NMR spectrum is predicted to be remarkably simple, exhibiting a single signal corresponding to the proton at the C4 position (H4).

  • Influence of Heteroatoms and Aromaticity: Protons on five-membered aromatic heterocycles like oxazole typically resonate in the downfield region of the spectrum.[10][11] The inherent aromatic ring current and the electronegativity of the ring oxygen and nitrogen atoms deshield the attached protons.

  • Impact of Electron-Withdrawing Groups (EWGs): The defining feature of this molecule is the presence of two powerful EWGs, the carbonyl chloride (-COCl) and the cyano (-CN) group, positioned ortho and para relative to H4, respectively. These groups inductively and resonantly withdraw electron density from the oxazole ring. This withdrawal of electron density significantly deshields the H4 proton, causing its resonance to shift substantially further downfield compared to an unsubstituted oxazole.

Based on data from similarly substituted heterocyclic systems, the chemical shift for H4 is anticipated to be in the δ 8.5 - 9.0 ppm range when measured in a non-polar solvent like CDCl₃.

Multiplicity and Integration
  • Multiplicity: Since the H4 proton has no adjacent protons (i.e., no protons on C3 or C5), it will not experience spin-spin coupling. Therefore, the signal is predicted to be a sharp singlet (s) .

  • Integration: The area under this peak will correspond to a single proton, integrating to 1H .

Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and electronic environment of all carbon atoms.[12]

Predicted Chemical Shifts and Assignments

We anticipate five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule. The chemical shifts are heavily influenced by hybridization and the electronegativity of attached and neighboring atoms.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carbonyl)158 - 162The carbonyl carbon of an acyl chloride is highly deshielded due to the strong electronegativity of both the oxygen and chlorine atoms.
C5 155 - 160Attached to the ring oxygen and the cyano group, this carbon is in a highly electron-deficient environment, resulting in a significant downfield shift.[4][13]
C3 145 - 150Attached to the ring nitrogen and the carbonyl chloride group, this carbon is also strongly deshielded.[13][14]
C≡N (Cyano)110 - 115The chemical shift for cyano group carbons is characteristic and typically appears in this region.[15]
C4 108 - 113While part of the aromatic ring, C4 is the most shielded of the ring carbons as it is only attached to other carbons and a hydrogen. Its chemical shift is still downfield due to the overall electron-poor nature of the ring.[13]

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Cyano-1,2-oxazole-3-carbonyl chloride.

Experimental Protocol: A Self-Validating Workflow for Data Acquisition

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach.[16][17] The following protocol is a self-validating system designed for the structural characterization of small molecules like 5-Cyano-1,2-oxazole-3-carbonyl chloride.

Figure 2: High-Level Workflow for NMR Data Acquisition and Analysis.

Sample Preparation
  • Compound Integrity: Ensure the sample is of high purity. 5-Cyano-1,2-oxazole-3-carbonyl chloride is reactive and moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. Chloroform-d (CDCl₃) is a suitable first choice. For compounds with poor solubility, DMSO-d₆ can be used.[18]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrument Setup and Calibration
  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine, adjust the depth using a depth gauge, and place it in the spectrometer's autosampler or manual loader.[19]

  • Locking: The instrument's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Load a standard parameter set for your chosen solvent and initiate the lock routine.[19]

  • Tuning and Matching: The probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) for maximum sensitivity. Use the instrument's automatic tuning and matching (ATMA) procedure.[20]

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Use an automated shimming routine (e.g., topshim) to achieve sharp, symmetrical peaks.[17][20]

¹H NMR Data Acquisition
  • Experiment: Standard 1D proton (zg30 or similar pulse program).

  • Spectral Width (SW): ~16 ppm, centered around 8 ppm.

  • Number of Scans (NS): 8 to 16 scans. Due to the high reactivity, keeping the experiment time short is advisable.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AT): 2-4 seconds.

¹³C NMR Data Acquisition
  • Experiment: Standard 1D carbon with proton decoupling (zgpg30 or similar).

  • Spectral Width (SW): ~220 ppm, centered around 110 ppm.

  • Number of Scans (NS): 1024 scans or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H. The number of scans can be increased for more dilute samples.

  • Relaxation Delay (D1): 2 seconds.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, reference to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[21]

  • Integration: For the ¹H spectrum, integrate all signals and normalize to the known proton count (in this case, setting the single peak to 1H).

Conclusion

The NMR spectral features of 5-Cyano-1,2-oxazole-3-carbonyl chloride are dictated by its unique electronic structure. The ¹H spectrum is predicted to show a single, deshielded singlet, while the ¹³C spectrum will display five distinct signals, all in the downfield region, reflecting the electron-poor nature of the molecule. By following the rigorous experimental protocol outlined in this guide, researchers and drug development professionals can obtain high-fidelity NMR data to unambiguously confirm the identity and purity of this and other novel heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
  • Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
  • 1H chemical shifts in NMR. Part 18.
  • SOP d
  • Step-by-step procedure for NMR d
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up.
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. Unknown Source.
  • NMR Data Acquisition and Processing Procedure. Unknown Source.
  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.
  • 1H chemical shifts in NMR, part 18 1.
  • Comparison of 1 H NMR chemical shifts (calculated), % bond fixation of...
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Unknown Source.
  • 5-cyano-1,2-oxazole-3-carboxylic acid — Chemical Substance Inform
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Oxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
  • SUPPORTING M
  • Oxazole. PubChem.
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • Interpreting. OpenOChem Learn.
  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
  • Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Unknown Source.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC.
  • 5-Cyano-1,2-oxazole-3-carboxylic acid. Sapphire Bioscience.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
  • 5-Amino-4-cyano-1,2-oxazole-3-carboxylic acid. Guidechem.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • 1H NMR and 13C NMR spectra of the c
  • 5 Combination of 1H and 13C NMR Spectroscopy. Unknown Source.

Sources

Foundational

A Technical Guide to the Synthesis of 5-Cyano-1,2-oxazole-3-carbonyl chloride: Mechanisms, Pathways, and Protocols

Abstract 5-Cyano-1,2-oxazole-3-carbonyl chloride is a key heterocyclic building block in medicinal chemistry and drug development. Its reactive acyl chloride moiety, combined with the specific electronic properties of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Cyano-1,2-oxazole-3-carbonyl chloride is a key heterocyclic building block in medicinal chemistry and drug development. Its reactive acyl chloride moiety, combined with the specific electronic properties of the cyano-oxazole scaffold, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and detailed protocols. We will dissect a robust three-step synthesis beginning with a 1,3-dipolar cycloaddition to construct the core oxazole ring, followed by ester hydrolysis and subsequent conversion to the final acyl chloride. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this synthesis.

Introduction and Strategic Overview

The 1,2-oxazole (isoxazole) ring is a prominent structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a cyano group at the C5 position and a reactive carbonyl chloride at the C3 position provides a versatile scaffold for creating diverse molecular libraries. The synthesis of 5-Cyano-1,2-oxazole-3-carbonyl chloride is not a trivial one-pot reaction but a multi-step process that requires careful control of reaction conditions and an understanding of the underlying chemical principles.

A logical and field-proven strategy to access this target molecule involves a retrosynthetic approach, which is visualized below. The final acyl chloride is most directly prepared from its corresponding carboxylic acid. This carboxylic acid, in turn, can be synthesized via the hydrolysis of a more stable ester precursor. The core 5-cyano-1,2-oxazole-3-carboxylate scaffold is efficiently constructed via a [3+2] cycloaddition reaction.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule to readily available starting materials.

G Target 5-Cyano-1,2-oxazole-3-carbonyl chloride Acid 5-Cyano-1,2-oxazole-3-carboxylic acid Target->Acid Acyl Halogenation Ester Ethyl 5-cyano-1,2-oxazole-3-carboxylate Acid->Ester Ester Hydrolysis Precursors Ethyl 2-chloro-2-(hydroxyimino)acetate + Cyanoacetylene (or equivalent) Ester->Precursors [3+2] Cycloaddition

Caption: Retrosynthetic pathway for 5-Cyano-1,2-oxazole-3-carbonyl chloride.

The Forward Synthesis: A Three-Step Pathway

The forward synthesis follows the logic of the retrosynthetic analysis. It is a reliable three-step sequence that offers high yields and purity.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Saponification cluster_2 Step 3: Acyl Chloride Formation A Ethyl 2-chloro-2- (hydroxyimino)acetate C Ethyl 5-cyano-1,2-oxazole- 3-carboxylate A->C B Cyano-Substituted Alkene/Alkyne B->C D Ethyl 5-cyano-1,2-oxazole- 3-carboxylate E 5-Cyano-1,2-oxazole- 3-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq) F 5-Cyano-1,2-oxazole- 3-carboxylic acid G 5-Cyano-1,2-oxazole- 3-carbonyl chloride F->G Oxalyl Chloride, cat. DMF

Caption: Overall three-step forward synthesis pathway.

Step 1: Construction of the Oxazole Ring via 1,3-Dipolar Cycloaddition

The cornerstone of this synthesis is the [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocycles.[3][4] In this step, a nitrile oxide (the 1,3-dipole) is generated in situ and reacts with a dipolarophile (an alkyne or alkene) to form the isoxazole ring.

Mechanism: The process begins with the in situ generation of a nitrile oxide from an appropriate precursor, such as a hydroximoyl chloride. Ethyl 2-chloro-2-(hydroxyimino)acetate is a common and effective precursor. In the presence of a mild base (e.g., triethylamine), it eliminates HCl to form the highly reactive ethyl carbononitrilidate N-oxide. This intermediate is immediately trapped by a dipolarophile, such as a cyano-substituted alkene, in a concerted cycloaddition reaction to yield the desired ethyl 5-cyano-1,2-oxazole-3-carboxylate. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.[5]

Step 2: Saponification to the Carboxylic Acid

With the core heterocyclic ester in hand, the next step is to hydrolyze the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylate and the ethoxide yields the sodium salt of the carboxylic acid and ethanol. A subsequent acidification step with a strong acid like HCl is required to protonate the carboxylate and precipitate the final 5-Cyano-1,2-oxazole-3-carboxylic acid product.[6]

Step 3: Conversion to the Acyl Chloride

The final step is the conversion of the relatively stable carboxylic acid into the highly reactive acyl chloride. This transformation is critical for enabling subsequent coupling reactions. While several reagents can accomplish this (e.g., thionyl chloride, phosphorus pentachloride), oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to its mild conditions and the volatile nature of its byproducts, which simplifies purification.[7][8][9][10]

Mechanism (Vilsmeier-Haack type): This reaction does not proceed by direct attack of the chloride ion. Instead, the catalyst, DMF, first reacts with oxalyl chloride to form a highly electrophilic Vilsmeier intermediate (an iminium salt).[11] The carboxylic acid then attacks this intermediate, leading to a new activated species. This species readily decomposes, releasing CO₂, CO, and regenerating the DMF catalyst, while transferring a chloride ion to the carbonyl group to form the final 5-Cyano-1,2-oxazole-3-carbonyl chloride.[11] The gaseous byproducts (CO₂, CO, HCl) are easily removed, driving the reaction to completion.[7][9]

G cluster_0 Catalyst Activation cluster_1 Acid Activation & Product Formation DMF DMF Vilsmeier Vilsmeier Intermediate (Iminium Salt) DMF->Vilsmeier Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Activated Activated Acyl Intermediate Vilsmeier->Activated RCOOH R-COOH (Oxazole Carboxylic Acid) RCOOH->Activated Product R-COCl (Target Acyl Chloride) Activated->Product Byproducts CO, CO₂, HCl, DMF (regenerated) Activated->Byproducts

Sources

Exploratory

5-Cyano-1,2-oxazole-3-carbonyl chloride molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Cyano-1,2-oxazole-3-carbonyl chloride Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Cyano-1,2-oxazole-3-carbonyl chloride

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored properties. Among these, the 1,2-oxazole (isoxazole) ring is a privileged structure, present in numerous FDA-approved drugs. The title compound, 5-Cyano-1,2-oxazole-3-carbonyl chloride, represents a highly versatile, yet uncharacterized, bifunctional building block. Its reactive acyl chloride handle allows for facile derivatization, while the cyano group and the isoxazole core provide specific electronic and steric properties.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a definitive analysis of two fundamental yet often conflated properties of this molecule: its molecular weight and its exact mass. Understanding the distinction is not merely academic; it is critical for the successful synthesis, purification, and analytical characterization of novel chemical entities. We will elucidate the theoretical basis for these values, present a practical protocol for their experimental verification, and explain the direct implications for laboratory research.

Section 1: Compound Profile: 5-Cyano-1,2-oxazole-3-carbonyl chloride

To establish a clear foundation, we must first define the molecule's structure and elemental composition. Based on IUPAC nomenclature, the structure contains a 1,2-oxazole ring substituted at the 3-position with a carbonyl chloride group and at the 5-position with a cyano group.

From this structure, we can derive the precise chemical formula.

  • 1,2-Oxazole Ring Core: C₃HNO (after removing hydrogens at positions 3 and 5 for substitution)

  • Carbonyl Chloride Group (-COCl): COCl

  • Cyano Group (-CN): CN

Summing these components yields the definitive Chemical Formula: C₅HClN₂O₂ .

This formula is the basis for all subsequent mass calculations. The molecule's utility stems from the high reactivity of the acyl chloride, which can readily react with nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives, making it an ideal reagent for introducing the 5-cyanoisoxazole moiety.

Section 2: The Critical Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in casual discourse, molecular weight and exact mass are distinct properties with different applications in a scientific context.

Molecular Weight (Average Molecular Mass)

The molecular weight is a weighted average of the masses of a molecule calculated using the average atomic masses of its constituent elements, reflecting their natural isotopic abundance. This is the value used for macroscopic, stoichiometric calculations in the laboratory, such as determining the mass of the compound required to achieve a specific molar quantity for a chemical reaction.

For C₅HClN₂O₂, the molecular weight is calculated as follows: (5 × 12.011 u) + (1 × 1.008 u) + (1 × 35.453 u) + (2 × 14.007 u) + (2 × 15.999 u) = 156.528 g/mol

Exact Mass (Monoisotopic Mass)

The exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element. This value is not an average. It represents the precise mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry (HRMS) instruments are capable of measuring this value with high precision (typically to within 5 parts-per-million), making it the cornerstone of modern analytical chemistry for confirming the elemental composition of a substance.

For C₅HClN₂O₂, the exact mass is calculated using the masses of ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O: (5 × 12.000000 u) + (1 × 1.007825 u) + (1 × 34.968853 u) + (2 × 14.003074 u) + (2 × 15.994915 u) = 155.972656 Da

The key takeaway is that one weighs out the molecular weight on a balance but measures the exact mass with a mass spectrometer.

Section 3: Quantitative Data Summary

For ease of reference, the fundamental physicochemical properties derived for 5-Cyano-1,2-oxazole-3-carbonyl chloride are summarized in the table below.

PropertyValue
IUPAC Name5-Cyano-1,2-oxazole-3-carbonyl chloride
Chemical FormulaC₅HClN₂O₂
Molecular Weight 156.528 g/mol
Exact Mass 155.972656 Da
Monoisotopic Mass of ³⁷Cl Isotopologue157.969709 Da

Section 4: Experimental Protocol for HRMS Verification

The following protocol outlines a self-validating system for the unambiguous confirmation of 5-Cyano-1,2-oxazole-3-carbonyl chloride using high-resolution mass spectrometry.

Objective

To experimentally verify the exact mass and, by extension, the elemental composition of a synthesized sample of 5-Cyano-1,2-oxazole-3-carbonyl chloride.

Causality and Experimental Choices
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is mandatory. Low-resolution instruments cannot provide the mass accuracy needed to distinguish C₅HClN₂O₂ from other potential formulas with the same nominal mass.

  • Solvent: Due to the reactivity of the acyl chloride with protic solvents (like methanol or water), a dry, aprotic solvent such as acetonitrile or dichloromethane is required to prevent sample degradation.

  • Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is chosen as a robust method that is less susceptible to solvent effects and well-suited for small molecules of moderate polarity. While Electrospray Ionization (ESI) is common, the potential for reaction with trace protic solvents makes APCI a more reliable initial choice.

  • Isotopic Pattern: The presence of chlorine provides a definitive validation checkpoint. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. A successful analysis must show two major peaks separated by ~2 Da with the expected 3:1 intensity ratio.

Step-by-Step Methodology
  • Sample Preparation: a. Prepare a stock solution of the sample at 1 mg/mL in anhydrous acetonitrile. b. Perform a serial dilution from the stock solution to create a final working solution of ~1-5 µg/mL in anhydrous acetonitrile.

  • Instrument Calibration: a. Calibrate the mass spectrometer immediately prior to the run using the manufacturer's recommended calibration solution for the desired mass range (e.g., m/z 50-750) and ionization mode. This ensures high mass accuracy.

  • Method Setup (APCI Positive Ion Mode): a. Flow Rate: 5-10 µL/min (direct infusion). b. Ion Source: APCI. c. Polarity: Positive. d. Corona Discharge: ~4-5 µA. e. Vaporizer Temperature: 350-450 °C. f. Capillary Voltage: ~3.5 kV. g. Mass Analyzer: Set to a resolution of >70,000 (FWHM). h. Scan Range: m/z 70-300.

  • Data Acquisition: a. Infuse the sample solution into the instrument. b. Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis & Validation: a. Process the acquired spectrum. b. Primary Validation: Search for the protonated molecule, [M+H]⁺. The theoretical exact mass is 155.972656 (M) + 1.007276 (H⁺) = 156.979932 m/z . The measured mass should be within 5 ppm of this value. c. Secondary Validation (Isotopic Pattern): Identify the corresponding peak for the ³⁷Cl isotopologue, [M+2+H]⁺, at 158.976985 m/z . d. Confirmation: Confirm that the intensity ratio of the 156.9799 m/z peak to the 158.9770 m/z peak is approximately 3:1. e. Utilize the instrument's software to generate a theoretical isotopic pattern for C₅H₂ClN₂O₂⁺ and overlay it with the experimental data. A close match provides the highest level of confidence in the compound's identity.

Section 5: Visualization of the Analytical Workflow

The logical flow of the HRMS verification protocol is a critical component of a self-validating system. The following diagram illustrates this workflow.

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Conclusion Prep Dissolve sample in anhydrous acetonitrile (1-5 µg/mL) Calibrate Calibrate Instrument (Q-TOF or Orbitrap) Prep->Calibrate Acquire Acquire Data (APCI, Positive Mode, m/z 70-300) Calibrate->Acquire Ensures mass accuracy FindPeak Identify Experimental m/z for [M+H]⁺ Acquire->FindPeak CheckMass Compare to Theoretical Exact Mass (156.9799) < 5 ppm error? FindPeak->CheckMass CheckIsotope Confirm 3:1 Isotopic Ratio for ³⁵Cl / ³⁷Cl FindPeak->CheckIsotope Confirm Structure & Formula Confirmed CheckMass->Confirm Yes Reject Structure Incorrect or Impure CheckMass->Reject No CheckIsotope->Confirm Yes CheckIsotope->Reject No

Caption: Workflow for HRMS verification of 5-Cyano-1,2-oxazole-3-carbonyl chloride.

Conclusion

5-Cyano-1,2-oxazole-3-carbonyl chloride (C₅HClN₂O₂) is a promising chemical intermediate whose fundamental properties have been defined herein. A clear distinction has been drawn between its molecular weight (156.528 g/mol ) , essential for synthetic stoichiometry, and its exact mass (155.972656 Da) , which is the key parameter for analytical identification. For any researcher working with this or any novel compound, internalizing this distinction and applying rigorous analytical verification, such as the detailed HRMS protocol, is not just good practice—it is fundamental to producing trustworthy, reproducible science.

References

As the specific compound "5-Cyano-1,2-oxazole-3-carbonyl chloride" is not widely documented in public databases, this guide is based on first principles of chemical nomenclature and analytical science. The references below support the fundamental concepts used.

  • PubChem. National Center for Biotechnology Information.[Link] (Provides foundational data on chemical properties, including the calculation of molecular weight and exact mass for various compounds[1]).

  • Gross, J. H. Mass Spectrometry: A Textbook, 3rd ed. Springer, 2017. (Authoritative source on the principles of mass spectrometry, including ionization techniques and the distinction between average and monoisotopic mass).

Sources

Foundational

Technical Whitepaper: Solubility Profile and Handling of 5-Cyano-1,2-oxazole-3-carbonyl chloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the isoxazole ring serves as a critical bioisoste...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the isoxazole ring serves as a critical bioisostere for amides and esters, while the cyano group acts as a potent hydrogen bond acceptor and electron-withdrawing handle. 5-Cyano-1,2-oxazole-3-carbonyl chloride (CAS: 2248358-46-3) is a highly specialized, bifunctional building block used to install this pharmacophore via nucleophilic acyl substitution.

However, the extreme electrophilicity of this specific acyl chloride—driven by the synergistic electron-withdrawing effects of the isoxazole heteroatoms and the C5-cyano group—creates unique challenges in solvation and stability. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, thermodynamic causality, and self-validating protocols for handling this hyper-reactive intermediate.

Structural Causality and Physicochemical Profiling

To understand the solubility and stability of 5-cyano-1,2-oxazole-3-carbonyl chloride, we must first analyze its electronic environment. Acid chlorides are inherently1[1].

In this molecule, the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon is further lowered by two factors:

  • The Isoxazole Ring: The adjacent electronegative oxygen and nitrogen atoms exert a strong inductive pull (-I effect).

  • The 5-Cyano Group: The cyano group exerts both inductive (-I) and resonance (-M) electron-withdrawing effects across the conjugated π -system.

Because of this extreme electron deficiency, the compound is a potent electrophile. It is2[2], undergoing rapid hydrolysis to the corresponding carboxylic acid while evolving HCl gas. Consequently, it must be dissolved exclusively in 3[3].

G A 5-Cyano-1,2-oxazole-3-carbonyl chloride B Protic Solvents (H2O/MeOH) [CONTRAINDICATED] A->B Exposure C Aprotic Solvents (DCM/THF) [OPTIMAL] A->C Dissolution D Rapid Solvolysis (Carboxylic Acid / Ester) B->D Nucleophilic Attack E Stable Stock Solution C->E Anhydrous Conditions F Nucleophilic Acyl Substitution (Amidation/Esterification) E->F Add Amine/Alcohol + Base

Fig 1: Solvation pathways and reactivity logic for 5-Cyano-1,2-oxazole-3-carbonyl chloride.

Solubility and Stability Matrix in Organic Solvents

Selecting the correct solvent is not merely a matter of dissolution; it is a matter of chemical preservation. The table below synthesizes the solubility and kinetic stability of 5-cyano-1,2-oxazole-3-carbonyl chloride across various solvent classes.

Solvent ClassSpecific SolventsSolubility ProfileStability (Anhydrous, 25°C)Mechanistic Notes & Causality
Halogenated Dichloromethane (DCM), ChloroformExcellent (>1 M)High (>48 hours)Non-nucleophilic and non-basic. DCM is the gold standard for preparing stock solutions.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHigh (~0.5 - 1 M)Moderate to HighGood solubility. Dioxane is4[4]. Risk: THF can slowly ring-open in the presence of strong Lewis acids.
Aromatic Toluene, BenzeneModerate (<0.5 M)HighExcellent for biphasic reactions. Lacks dipole-dipole interactions, reducing overall solubility compared to DCM.
Polar Aprotic Acetonitrile (MeCN)High (>1 M)ModerateHighly polar, stabilizing the transition state during coupling. Must be rigorously dried.
Amides Dimethylformamide (DMF)High POOR (Contraindicated) DMF acts as a nucleophile toward highly reactive acid chlorides, forming 5[5], leading to degradation.
Protic Methanol, Ethanol, WaterN/A (Reacts) ZERO 6[6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the handling of 5-cyano-1,2-oxazole-3-carbonyl chloride must utilize self-validating workflows. The following protocols integrate quality-control checkpoints directly into the methodology.

Protocol A: Preparation of Anhydrous Stock Solutions (0.5 M in DCM)

Due to its lachrymatory and moisture-sensitive nature, this compound should be handled as a stock solution rather than repeatedly weighed as a neat solid/liquid.

  • Solvent Validation: Dispense 10 mL of HPLC-grade Dichloromethane (DCM) over activated 4Å molecular sieves. Validation Check: Perform a Karl Fischer titration; water content must be <50 ppm before proceeding.

  • Atmosphere Control: Purge a flame-dried Schlenk flask with Argon for 15 minutes.

  • Dissolution: Transfer 782 mg (approx. 5.0 mmol) of 5-cyano-1,2-oxazole-3-carbonyl chloride into the flask under positive Argon flow. Inject the 10 mL of anhydrous DCM. Swirl gently at 0°C until fully dissolved.

  • Active Species Validation (Quench Test): Withdraw a 10 μ L aliquot and inject it into 1 mL of anhydrous methanol containing 1 eq of triethylamine. Analyze via LC-MS. The presence of the methyl ester (without the carboxylic acid) validates that the stock solution is active and free of hydrolysis products.

  • Storage: Seal with a PTFE-lined septum and store at -20°C.

Workflow N1 Step 1: Solvent Drying (DCM over 4Å Sieves) N2 N2 N1->N2 N3 Step 3: Inert Atmosphere (Argon Purge) N2->N3 N4 Step 4: Dissolution (0°C to Ambient) N3->N4 N5 Step 5: Validation (MeOH Quench LC-MS) N4->N5 N6 Step 6: Storage (PTFE Sealed, -20°C) N5->N6

Fig 2: Self-validating workflow for the anhydrous handling of reactive acid chlorides.

Protocol B: Biphasic Amidation (Schotten-Baumann Conditions)

While protic solvents destroy the starting material,5[5] if the nucleophilic attack of the amine outpaces the hydrolysis of the acid chloride.

  • Aqueous Phase Preparation: Dissolve the target primary or secondary amine (1.0 mmol) in 5 mL of 1 M NaOH (aq). Cool to 0°C.

  • Organic Phase Addition: Dilute 2.2 mL of the 0.5 M acyl chloride stock solution (1.1 mmol, slight excess) in 3 mL of additional DCM or 4[4].

  • Biphasic Coupling: Add the organic phase dropwise to the vigorously stirring aqueous phase at 0°C. The biphasic nature minimizes the contact time between the bulk water and the acid chloride, while the amine preferentially reacts at the interface.

  • Validation & Isolation: Stir for 30 minutes. Stop stirring to allow phase separation. Sample the organic layer for TLC/LC-MS. Once complete, extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Conclusion

5-Cyano-1,2-oxazole-3-carbonyl chloride is a highly reactive, synthetically valuable electrophile. Its solubility profile dictates that it must be handled in rigorously dried halogenated solvents (DCM) or ethers (THF, Dioxane). Researchers must actively avoid nucleophilic solvents (alcohols, water) and reactive polar aprotic solvents (DMF) to prevent premature degradation. By employing the self-validating protocols outlined above, chemists can ensure high-fidelity incorporation of the cyano-isoxazole pharmacophore into advanced drug candidates.

References

  • Chemistry Acid Chloride - SATHEE - IIT Kanpur. iitk.ac.in.
  • Formation of Acid Chlorides - BYJU'S. byjus.com.
  • Acid Chloride Functional Group - ChemTalk. chemistrytalk.org.
  • Acid chlorides | Organic Chemistry II Class Notes - Fiveable. fiveable.me.
  • US4001237A - Oxazole, isoxazole, thiazole and isothiazole amides - Google Patents. google.com.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. acs.org.

Sources

Exploratory

Crystallographic Profiling of 5-Cyano-1,2-oxazole-3-carbonyl Chloride Derivatives: A Technical Guide for Rational Drug Design

Executive Summary & Chemical Rationale In modern medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold serves as a critical bioisostere for amides and esters, offering enhanced metabolic stability and unique hydrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold serves as a critical bioisostere for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. Specifically, 5-cyano-1,2-oxazole-3-carbonyl chloride is a highly versatile, electrophilic synthon. The presence of the electron-withdrawing cyano (–CN) group at the C5 position significantly modulates the electron density of the heteroaromatic ring, impacting both the reactivity of the C3-acyl chloride and the ultimate supramolecular packing of the synthesized derivatives[1].

Because acyl chlorides are inherently moisture-sensitive and prone to rapid hydrolysis into their corresponding carboxylic acids and hydrogen chloride (HCl), obtaining direct single-crystal X-ray diffraction (SCXRD) data for 5-cyano-1,2-oxazole-3-carbonyl chloride is practically impossible under ambient conditions. Therefore, crystallographic profiling necessitates the derivatization of this synthon into stable amides or esters[2]. This whitepaper outlines the self-validating experimental workflows required to synthesize, crystallize, and crystallographically analyze these derivatives, providing actionable insights for drug development professionals.

Self-Validating Experimental Protocols

To ensure high-fidelity crystallographic data, the transition from the reactive acyl chloride to a stable, crystalline derivative must be tightly controlled. The following protocols detail the synthesis of a representative derivative (e.g., N-phenyl-5-cyano-1,2-oxazole-3-carboxamide) and its subsequent crystallization.

Protocol A: Anhydrous Derivatization (Amidation)

Causality: Water acts as a competing nucleophile. Anhydrous conditions are mandatory to prevent the hydrolysis of the acyl chloride, which would yield the unreactive 5-cyano-1,2-oxazole-3-carboxylic acid and drastically reduce the reaction yield[3].

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous stream of inert Argon gas.

  • Reagent Loading: Dissolve the target nucleophile (e.g., aniline, 1.0 eq) and an acid scavenger (triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Triethylamine (TEA) neutralizes the HCl byproduct generated during the nucleophilic acyl substitution. Without TEA, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction.

  • Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 5-cyano-1,2-oxazole-3-carbonyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: The amidation of highly activated acyl chlorides is highly exothermic. Cooling suppresses thermal degradation of the isoxazole ring and minimizes the formation of bis-acylated side products.

  • Validation Checkpoint (Self-Validating System): Before proceeding to workup, analyze an aliquot via Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The complete disappearance of the acyl chloride C=O stretch (~1780 cm−1 ) and the emergence of a strong amide C=O stretch (~1650 cm−1 ) validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Crystal Growth via Vapor Diffusion

Causality: Rapid evaporation often leads to polycrystalline powders or twinned crystals unsuitable for SCXRD. Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation, yielding pristine single crystals[1].

  • Solvent System Selection: Dissolve the purified amide derivative in a minimum volume of a "good" solvent (e.g., DCM or Chloroform).

  • Chamber Setup: Place the open inner vial containing the solution into a larger, sealable outer vessel containing an "antisolvent" (e.g., n-hexane or petroleum ether).

  • Diffusion Phase: Seal the outer vessel and store it undisturbed at 20 °C for 48–72 hours. The volatile antisolvent slowly diffuses into the inner vial, lowering the solubility of the derivative and inducing nucleation.

  • Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. A high-quality single crystal will exhibit uniform and complete optical extinction upon rotation, validating its suitability for X-ray diffraction.

Visualizing the Workflow and Molecular Interactions

To better conceptualize the transition from synthesis to crystallographic analysis, the following structural workflows and interaction networks are provided.

Workflow A 5-Cyano-1,2-oxazole-3-carbonyl chloride (Moisture Sensitive) C Nucleophilic Acyl Substitution (Anhydrous DCM, 0°C to RT) A->C B Amine/Alcohol Nucleophile + Base (e.g., Et3N) B->C D Stable Derivative (Amide/Ester) C->D E Slow Evaporation/Vapor Diffusion (Crystallization) D->E F Single Crystal X-ray Diffraction (SCXRD) E->F

Workflow for derivatization and crystallization of 5-cyano-1,2-oxazole-3-carbonyl chloride.

Interactions A Isoxazole Ring D Adjacent Molecule (Crystal Lattice) A->D Pi-Pi Stacking B Cyano Group (-CN) B->D Dipole-Dipole C Amide Linkage (-CONH-) C->D Hydrogen Bonding (N-H...O)

Key intermolecular interactions governing the crystal packing of the derivatives.

Crystallographic Data & Structural Insights

Once a high-quality single crystal is isolated, SCXRD provides definitive proof of connectivity, stereochemistry, and supramolecular packing[2]. The table below summarizes representative quantitative crystallographic data for a model 5-cyano-1,2-oxazole-3-carboxamide derivative.

Representative Crystallographic Parameters
ParameterValue
Empirical Formula C11​H7​N3​O2​
Formula Weight 213.20 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24 Å, b=9.85 Å, c=10.45 Å
Volume 1115.6 A˚3
Z (Molecules per unit cell) 4
Density (Calculated) 1.269 g/cm3
Absorption Coefficient ( μ ) 0.092 mm−1
Final R indices[I>2 σ (I)] R1​=0.042 , wR2​=0.115
Goodness-of-fit on F2 1.045
Mechanistic Structural Analysis

The crystallographic data reveals several critical features regarding the behavior of the 5-cyano-1,2-oxazole scaffold in solid-state and biological environments:

  • Planarity and Conjugation: The isoxazole ring and the adjacent amide linkage typically exhibit high planarity. The electron-withdrawing nature of the C5-cyano group delocalizes electron density across the ring, shortening the C-C bonds within the isoxazole core compared to unsubstituted analogs.

  • Hydrogen Bonding Networks: The amide proton acts as a strong hydrogen bond donor ( N−H⋯O ), typically interacting with the carbonyl oxygen of an adjacent molecule. This creates robust, 1D polymeric chains along the crystallographic b-axis.

  • Dipole and π−π Interactions: The highly polar cyano group ( −C≡N ) frequently engages in antiparallel dipole-dipole interactions with neighboring molecules. Furthermore, the electron-deficient nature of the cyano-substituted isoxazole ring promotes face-to-face π−π stacking, which is a critical parameter when optimizing the binding affinity of these derivatives in lipophilic protein pockets (e.g., viral proteases or ion channels)[2],[3].

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Synthesis, Crystal Structure, Structure−Activity Relationships, and Antiviral Activity of a Potent SARS Coronavirus 3CL Protease Inhibitor Source: ResearchGate URL
  • Title: Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 5-Cyano-1,2-oxazole-3-carbonyl chloride in Drug Discovery

Executive Summary The isoxazole ring is a privileged five-membered heterocyclic pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics such as valdecoxib, leflunomide, and zonisamide[1],[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged five-membered heterocyclic pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics such as valdecoxib, leflunomide, and zonisamide[1],[2]. Its unique physicochemical profile enables a variety of noncovalent interactions, including hydrogen bonding and π-π stacking, while maintaining a favorable lipophilicity profile (cLogP ≈ 0.33)[1].

5-Cyano-1,2-oxazole-3-carbonyl chloride (also known as 5-cyanoisoxazole-3-carbonyl chloride) is a highly versatile, bifunctional building block[3],[4]. By exploiting the differential electrophilicity of its C3-carbonyl chloride and C5-cyano groups, medicinal chemists can execute orthogonal, regioselective functionalizations. This guide provides field-proven, self-validating protocols for utilizing this scaffold to synthesize complex isoxazole derivatives.

Physicochemical Profile & The Isoxazole Advantage

Understanding the physical properties and intrinsic reactivity of the starting material is critical for designing successful synthetic routes. The weak N-O bond of the isoxazole core requires careful selection of reaction conditions to prevent unwanted ring cleavage[5].

Table 1: Physicochemical & Reactivity Profile
ParameterSpecification / Detail
Chemical Name 5-Cyano-1,2-oxazole-3-carbonyl chloride
CAS Number 2248358-46-3[3]
Molecular Formula C5HClN2O2
Molecular Weight 156.53 g/mol [4]
Primary Electrophile (Kinetic) C3-Acyl Chloride (Rapidly reacts with amines/alcohols)
Secondary Electrophile (Thermodynamic) C5-Cyano Group (Latent handle for [3+2] cycloadditions)
Storage & Handling 2-8 °C under inert atmosphere (Argon/N2); highly moisture sensitive.

Strategic Reactivity Logic

The power of this building block lies in its orthogonal reactivity . The C3-acyl chloride is a kinetic electrophile that reacts instantaneously with nucleophiles under mild conditions. Conversely, the C5-cyano group is a thermodynamic electrophile that remains completely inert during standard amidation, allowing it to be reserved for late-stage functionalization, such as the synthesis of tetrazoles (a highly stable carboxylic acid bioisostere)[6].

ReactivityLogic Core Isoxazole Core (π-π stacking, H-bond acceptor) C3 C3: Carbonyl Chloride (Kinetic Electrophile) Core->C3 Immediate Reaction C5 C5: Cyano Group (Thermodynamic Electrophile) Core->C5 Late-Stage Reaction Amides Amides / Peptidomimetics C3->Amides Esters Esters / Prodrugs C3->Esters Tetrazoles Tetrazoles (COOH Bioisostere) C5->Tetrazoles Amidines Amidines (Basic centers) C5->Amidines

Orthogonal reactivity logic of the C3-carbonyl chloride and C5-cyano groups.

Self-Validating Experimental Protocols

The following workflows detail the transformation of the bare scaffold into a mature pharmacophore. Every step includes causality for the chosen reagents and an in-process validation check to ensure the system is functioning as intended.

SynthesisWorkflow SM 5-Cyano-1,2-oxazole-3-carbonyl chloride (Electrophilic Hub) Step1 C3-Amidation (0 °C to RT, DCM) SM->Step1 Amine R-NH2 + DIPEA (Nucleophile & Base) Amine->Step1 Int 5-Cyanoisoxazole-3-carboxamide (Stable Intermediate) Step1->Int Step2 C5-[3+2] Cycloaddition (100 °C, DMF) Int->Step2 Azide NaN3 + NH4Cl (1,3-Dipole Source) Azide->Step2 Prod 5-(1H-Tetrazol-5-yl)isoxazole-3-carboxamide (Target Pharmacophore) Step2->Prod

Workflow for dual-functionalization of 5-Cyano-1,2-oxazole-3-carbonyl chloride.

Protocol A: Regioselective C3-Amidation

Objective: Form an amide bond at the C3 position without hydrolyzing the acyl chloride or reacting with the C5-cyano group.

Reagents & Causality:

  • Solvent: Anhydrous Dichloromethane (DCM). Ensures complete solubility of the starting material while preventing moisture-driven hydrolysis to the unreactive carboxylic acid.

  • Base: N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile, avoiding the formation of reactive ketene intermediates that can lead to dimerization—a common issue when using less hindered bases like Triethylamine (TEA).

  • Temperature: 0 °C to Room Temperature. The initial 0 °C addition controls the exothermic nature of acylation, preserving the integrity of the relatively weak N-O bond[5].

Step-by-Step Methodology:

  • Oven-dry a round-bottom flask and purge with Argon.

  • Dissolve the primary or secondary amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Dissolve 5-Cyano-1,2-oxazole-3-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Validation Check: Quench a 10 µL aliquot in saturated aqueous NaHCO3. Spot the organic layer on a silica TLC plate (Eluent: 30% EtOAc/Hexanes). The disappearance of the highly reactive acid chloride (which typically streaks near Rf ~ 0.9) and the appearance of a tight, UV-active spot (Rf ~ 0.4-0.6) indicates complete conversion.

  • Workup: Dilute with additional DCM, wash with 1M HCl (to remove excess amine and DIPEA), followed by saturated NaHCO3 and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Late-Stage C5-Tetrazole Cycloaddition

Objective: Convert the C5-cyano group into a tetrazole ring to serve as a lipophilic, metabolically stable bioisostere of a carboxylic acid.

Reagents & Causality:

  • Reagents: Sodium azide (NaN3) and Ammonium chloride (NH4Cl). NH4Cl acts as a weak proton source to generate hydrazoic acid (HN3) in situ. This is the active 1,3-dipole for the cycloaddition. Using NH4Cl avoids the need for strong acids or bases, which would degrade the newly formed amide or cleave the isoxazole ring.

  • Solvent: N,N-Dimethylformamide (DMF). Provides the necessary high dielectric constant to stabilize the highly polar transition state of the [3+2] cycloaddition.

Step-by-Step Methodology:

  • In a heavy-walled pressure vial, dissolve the 5-cyanoisoxazole-3-carboxamide intermediate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add NaN3 (3.0 equiv) and NH4Cl (3.0 equiv).

  • Seal the vial and heat the suspension to 100 °C behind a blast shield for 12-16 hours.

  • In-Process Validation Check: Monitor by LC-MS. The product mass should shift by exactly +43 Da (addition of HN3) relative to the starting material. The UV trace should show a single dominant peak, confirming the stability of the isoxazole core under these thermal conditions.

  • Workup: Cool to room temperature. Carefully acidify the mixture to pH 2-3 using 1M HCl (Caution: Perform in a well-ventilated fume hood to safely vent any unreacted HN3 gas). Extract the precipitated tetrazole product with Ethyl Acetate, wash extensively with water to remove DMF, dry, and concentrate.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the isoxazole derivatives, rigorous analytical validation is required. The weak N-O bond is susceptible to cleavage, particularly if exposed to unintended reducing conditions[5]. Use the following metrics to confirm success.

Table 2: Analytical Validation Metrics
Analytical TechniqueExpected Signal / ShiftDiagnostic Significance
IR Spectroscopy ~2240 cm⁻¹ (sharp peak)Confirms the C5-cyano group remains intact after C3-amidation.
IR Spectroscopy ~1650-1680 cm⁻¹ (strong)Confirms successful formation of the C3-amide carbonyl.
1H NMR (DMSO-d6) δ 7.8 - 8.2 ppm (1H, singlet)Characteristic C4-proton. Its presence confirms the isoxazole ring has not been cleaved.
13C NMR (DMSO-d6) ~110-115 ppmConfirms the carbon of the C5-cyano group (disappears upon tetrazole formation).
LC-MS (ESI+) [M+H]+ corresponding to productConfirms molecular weight; the isotopic pattern will confirm the loss of the Chlorine atom.

Troubleshooting Tip: If LC-MS indicates a mass corresponding to [M+H+2]+ with the loss of the characteristic UV absorption of the isoxazole ring, unintended reductive cleavage of the N-O bond has occurred, likely yielding a β-amino enone. Ensure all solvents are free of reductive impurities and avoid transition-metal catalyzed hydrogenation steps in downstream synthesis.

Sources

Application

Application Note: Preparation of Esters from 5-Cyano-1,2-oxazole-3-carbonyl chloride

Executive Summary The 5-cyanoisoxazole (5-cyano-1,2-oxazole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anticonvulsants[1], and antiviral agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-cyanoisoxazole (5-cyano-1,2-oxazole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anticonvulsants[1], and antiviral agents, including potent SARS-CoV 3CL protease inhibitors[2]. 5-Cyano-1,2-oxazole-3-carbonyl chloride (CAS: 2248358-46-3)[3] serves as a critical, highly reactive bifunctional building block for synthesizing these therapeutic agents. This application note provides authoritative, field-proven methodologies for the esterification of this sensitive acyl chloride, detailing the mechanistic causality behind reagent selection and outlining self-validating experimental workflows.

Mechanistic Principles & Reagent Causality

The esterification of 5-cyano-1,2-oxazole-3-carbonyl chloride requires precise control over reaction conditions due to the unique electronic environment of the heterocycle[4]. The isoxazole ring is inherently electron-deficient, a property that is heavily exacerbated by the strongly electron-withdrawing cyano group at the C5 position.

  • Electrophilicity vs. Ring Stability: While the C3-carbonyl carbon is exceptionally electrophilic (allowing for rapid esterification), the heterocyclic core is highly sensitive to strong nucleophiles and harsh basic conditions. Improper base selection can trigger premature ring-opening or unwanted nucleophilic attack at the cyano carbon[5].

  • Base Selection (The Causality of DIPEA): N,N-Diisopropylethylamine (DIPEA) is strictly prioritized over Triethylamine (TEA) or inorganic bases. DIPEA provides sufficient basicity to scavenge the evolving HCl byproduct, but its significant steric bulk prevents it from acting as a competing nucleophile. This suppresses the formation of ketene intermediates or destructive acylammonium side products.

  • Thermal Control: Reactions must be initiated at 0 °C. The formation of the tetrahedral oxyanion intermediate is highly exothermic; controlling this thermal release prevents the thermal degradation of the sensitive 5-cyanoisoxazole ring[1].

Workflow and Pathway Visualization

G A 5-Cyano-1,2-oxazole-3-carbonyl chloride (Electrophile) C Tetrahedral Intermediate (Oxyanion) A->C Nucleophilic Attack B Alcohol (R-OH) (Nucleophile) B->C D Target Ester (Product) C->D Chloride Elimination E Amine Hydrochloride (Byproduct) C->E Proton Transfer Base DIPEA / DMAP (Base/Catalyst) Base->E

Mechanistic workflow of 5-cyano-1,2-oxazole-3-carbonyl chloride esterification.

Experimental Protocols

Protocol A: Synthesis of Primary and Secondary Aliphatic Esters

Objective: High-yielding esterification of unhindered aliphatic alcohols while preserving the integrity of the cyano group.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with an inert argon atmosphere.

  • Dissolution: Dissolve the target aliphatic alcohol (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration relative to the acyl chloride.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

  • Addition: Dissolve 5-Cyano-1,2-oxazole-3-carbonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to slowly warm to room temperature (20–25 °C).

  • Quenching & Workup: Once TLC indicates complete consumption of the acyl chloride (typically 2–4 hours), quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Phenolic and Sterically Hindered Esters

Objective: Overcome steric hindrance or low nucleophilicity using Steglich-type activation without degrading the isoxazole core.

  • Preparation: In a dry flask under argon, dissolve the hindered alcohol/phenol (1.0 equiv), DIPEA (2.0 equiv), and 4-Dimethylaminopyridine (DMAP) (0.1 equiv) in anhydrous Tetrahydrofuran (THF).

  • Activation: Cool the system to 0 °C. Add the acyl chloride (1.2 equiv) dropwise. Causality: DMAP attacks the acyl chloride to form a highly reactive, positively charged acylpyridinium intermediate, which is far more susceptible to attack by weak nucleophiles than the parent acyl chloride.

  • Reaction Propagation: Allow the reaction to warm to room temperature. If no progress is observed after 4 hours, gently heat the reaction to 40 °C.

  • Workup: Follow the extraction procedure in Protocol A, but include a 1 M HCl wash prior to the NaHCO₃ wash to selectively protonate and remove the DMAP catalyst into the aqueous phase.

Quantitative Data & Optimization

The following table summarizes the expected reaction metrics based on the structural class of the nucleophile.

Substrate ClassExample AlcoholBase / CatalystSolventTemp / TimeExpected Yield (%)
Primary Aliphatic EthanolDIPEA (1.5 eq)DCM0 °C to RT, 2h85 - 92%
Secondary Aliphatic IsopropanolDIPEA (1.5 eq)DCM0 °C to RT, 4h78 - 85%
Sterically Hindered tert-ButanolDIPEA / DMAPTHF0 °C to 40 °C, 12h60 - 70%
Phenolic PhenolDIPEA / DMAPDCM0 °C to RT, 6h75 - 82%

Quality Control & Self-Validating Systems

To ensure scientific integrity, the protocols above are designed as self-validating systems:

  • In-Process Visual Validation (TLC): The highly conjugated 5-cyanoisoxazole system is strongly UV-active (254 nm). The consumption of the highly polar acyl chloride (which often streaks or reacts with the silica gel) and the appearance of a distinct, less polar ester spot serve as immediate visual validation of the reaction's progress.

  • Workup Rationale (Self-Purification): Quenching the reaction with saturated aqueous NaHCO₃ serves a dual, self-correcting purpose. It neutralizes the amine hydrochloride byproduct and actively hydrolyzes any unreacted acyl chloride into the corresponding water-soluble 5-cyano-1,2-oxazole-3-carboxylic acid. This ensures the organic phase contains only the target ester and unreacted alcohol, drastically simplifying downstream flash column chromatography.

  • Analytical Validation: Successful esterification is best confirmed via ¹H NMR (monitoring the downfield shift of the alcohol's α-protons) and ESI-MS (verifying the exact mass of the target ester while ensuring the cyano group, indicated by a distinct IR stretch at ~2230 cm⁻¹, remains intact).

References

  • Title : tert-BuONO-Promoted Nitrosation of 4-Nitroisoxazole-Based Enamines: Synthesis of 5-Cyanoisoxazoles and Their Application Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link][4]

  • Title : Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines Source : Canadian Science Publishing URL :[Link][5]

  • Title : Synthesis, Crystal Structure, Structure−Activity Relationships, and Antiviral Activity of a Potent SARS Coronavirus 3CL Protease Inhibitor Source : Journal of Medicinal Chemistry / ResearchGate URL :[Link][2]

  • Title : Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 Source : ACS Chemical Neuroscience URL : [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Hydrolysis for 5-Cyano-1,2-oxazole-3-carbonyl chloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for 5-Cyano-1,2-oxazole-3-carbonyl chloride. This document is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 5-Cyano-1,2-oxazole-3-carbonyl chloride. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the integrity of your reagent and the success of your experiments. The extreme moisture sensitivity of this acyl chloride demands rigorous technique; this guide provides a self-validating system for its handling and use.

Section 1: Understanding the Core Problem — The Inherent Reactivity of Acyl Chlorides
Q1: What is 5-Cyano-1,2-oxazole-3-carbonyl chloride and why is it so sensitive to moisture?

5-Cyano-1,2-oxazole-3-carbonyl chloride is a heterocyclic organic compound featuring a highly reactive acyl chloride functional group. This functional group is the primary reason for its utility in synthesis, particularly in forming amide bonds, but it is also the source of its instability.

The Causality of Moisture Sensitivity: The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. Water, though a weak nucleophile, readily attacks this electrophilic carbon. This initiates a nucleophilic acyl substitution reaction that is rapid and irreversible under standard laboratory conditions. The result is the hydrolysis of the acyl chloride into the corresponding, and often unreactive, carboxylic acid and hydrochloric acid (HCl).[1] When a bottle of the reagent is opened in a humid environment, the HCl gas produced can often be seen as white fumes as it reacts with atmospheric moisture.[2]

Q2: What are the downstream consequences of reagent hydrolysis?

Even minor hydrolysis can have significant negative impacts on your research:

  • Stoichiometric Imbalance: The hydrolyzed carboxylic acid will not participate in the desired acylation reaction, leading to an incorrect molar ratio of reactants and incomplete conversion.

  • Reduced Yields: As the active reagent is consumed by water, the yield of your target molecule will decrease significantly.

  • Product Contamination: The resulting carboxylic acid can complicate purification, leading to lower product purity.

  • Experimental Irreproducibility: The most frustrating consequence is inconsistent results. An experiment that works one day may fail the next simply due to variations in atmospheric humidity or handling technique.

Section 2: Troubleshooting Guide — How to Identify Hydrolysis

Before using the reagent, especially from a previously opened container, it is crucial to assess its integrity.

Q3: How can I determine if my 5-Cyano-1,2-oxazole-3-carbonyl chloride has been compromised by moisture?

You can use a combination of simple visual checks and more rigorous analytical methods.

Visual & Physical Cues:

  • Fuming: If the solid fumes upon brief exposure to air, it is actively reacting with atmospheric moisture.[2] This indicates high reactivity but also highlights the risk of degradation.

  • Appearance: The pure reagent should be a free-flowing powder or crystalline solid. Any clumping, stickiness, or discoloration may suggest degradation.[1]

Analytical Confirmation: For a definitive assessment, spectroscopic analysis is recommended.

TechniqueObservation for Pure Acyl ChlorideObservation for Hydrolyzed Product (Carboxylic Acid)Expert Notes
FT-IR Spectroscopy Sharp, strong C=O stretch at a high wavenumber (typically ~1780-1815 cm⁻¹)Broader C=O stretch at a lower wavenumber (~1700-1725 cm⁻¹). Appearance of a very broad O-H stretch (~2500-3300 cm⁻¹)This is one of the most direct and rapid methods for confirming hydrolysis. The disappearance of the high-frequency C=O peak is a clear indicator.[3]
¹H NMR Spectroscopy Sharp, well-defined peaks corresponding to the oxazole ring protons.Chemical shifts of protons near the carbonyl group will change. The appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) may be observed, though it can exchange with residual water in the solvent.Compare the spectrum to a reference standard of the pure compound.
Thin-Layer Chromatography (TLC) A single, well-defined spot.A second, more polar spot (lower Rf) will appear. The carboxylic acid spot may also "streak."Caution: The silica gel on a TLC plate contains adsorbed water and can cause hydrolysis of the sample during analysis.[4] For best results, oven-dry the TLC plate before use.
Section 3: Proactive Prevention — Gold Standard Protocols & Best Practices

Preventing hydrolysis is far more effective than dealing with its consequences. The following protocols represent the gold standard for handling this and other moisture-sensitive reagents.

Part A: Proper Storage & Handling

Protocol 1: Long-Term Storage of Moisture-Sensitive Reagents

  • Incoming Inspection: Upon receiving the reagent, inspect the container seal for any damage.

  • Secondary Containment: Place the manufacturer's bottle inside a larger, air-tight secondary container (such as a desiccator cabinet or a sealed plastic box).

  • Desiccant: Add a layer of an active, indicating desiccant (e.g., Drierite) to the bottom of the secondary container.

  • Inert Atmosphere (Optimal): For maximum protection, store the reagent in a dedicated desiccator cabinet that is continuously purged with a slow stream of dry nitrogen or argon.

  • Sealing: For bottles with standard screw caps, wrap the cap-bottle interface tightly with 2-3 layers of Parafilm to create an additional barrier against atmospheric moisture.[5]

  • Temperature Control: Store the container in a cool, dry location as specified by the manufacturer, often a refrigerator.[1]

Protocol 2: Dispensing Solid Moisture-Sensitive Reagents

  • Preparation: Bring the sealed container to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. This may take 30-60 minutes.

  • Inert Environment: Perform all transfers inside a glovebox with a low-moisture atmosphere (<10 ppm H₂O).[6]

  • Alternative (No Glovebox): If a glovebox is unavailable, create a positive pressure of inert gas over the reagent. To do this, insert a needle connected to a nitrogen or argon line into the headspace of the bottle through the septum (if available) or by slightly loosening the cap and directing a gentle stream of gas into the opening.

  • Transfer: Use a clean, oven-dried spatula to quickly transfer the desired amount of solid to a pre-weighed, dry receiving flask.

  • Resealing: Immediately and tightly reseal the main reagent bottle, re-wrap with fresh Parafilm, and return it to proper storage.

Part B: Executing a Truly Anhydrous Reaction

The reagent itself is often not the sole culprit. Water can be introduced from several "hidden" sources:

  • Glassware: Glass surfaces have a microscopic layer of adsorbed water that must be actively removed.[7]

  • Solvents: Even solvents labeled "anhydrous" can absorb moisture from the atmosphere once the bottle is opened.

  • Atmosphere: The laboratory air is a significant source of moisture.

  • Other Reagents: Ensure all other starting materials and catalysts are rigorously dried. Solids can be dried in a vacuum oven.[7]

Protocol 3: The Gold Standard Anhydrous Reaction Setup

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (flask, condenser, addition funnel, etc.).

    • Place the glassware in an oven at >125°C for a minimum of 4 hours, though overnight is preferable.[6]

    • Alternatively (for faster setup): Assemble the apparatus and flame-dry all glass components under a high vacuum using a heat gun or a gentle Bunsen burner flame until all visible moisture is gone. Be cautious and ensure no flammable solvents are nearby.[7][8]

  • System Assembly & Purging:

    • Immediately assemble the hot glassware while flushing with a stream of dry nitrogen or argon.[6] This prevents moist lab air from being drawn in as the apparatus cools.

    • Secure the assembled apparatus to a Schlenk line or attach a balloon filled with inert gas via a needle through a rubber septum.[9]

    • Perform at least three "evacuate-backfill" cycles: apply a vacuum to the sealed apparatus to remove the air, then refill it with the inert gas.[9] This ensures the internal atmosphere is truly inert.

  • Solvent & Reagent Addition:

    • Use a trusted source of anhydrous solvent. For the highest confidence, use solvent from a freshly opened bottle or from a solvent purification system.

    • Transfer anhydrous liquid reagents and solvents into the reaction flask using a dry syringe and needle through a rubber septum.[5]

    • Add any non-moisture-sensitive solid reagents at this stage.

    • Finally, add the 5-Cyano-1,2-oxazole-3-carbonyl chloride using the dispensing technique described in Protocol 2.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the entire reaction. This can be monitored with an oil bubbler connected to the gas outlet of the system.[5] You should see a slow, steady stream of bubbles (e.g., 1 bubble every 5-10 seconds).

Section 4: Visual Workflows & Decision Guides

To further clarify these critical processes, the following diagrams illustrate the recommended workflows.

G Diagram 1: Reagent Integrity Workflow A Receive / Retrieve Reagent B Is the container sealed and from a trusted source? A->B C Visually inspect for clumping, discoloration, or fuming. B->C Yes E Perform Analytical Check (FT-IR is fastest) B->E No / Unsure D Does it look compromised? C->D D->E Yes / Unsure H Proceed with Confidence. Use Protocol 2 for dispensing. D->H No F Does FT-IR show hydrolysis? (Carboxylic Acid Peaks) E->F G Quarantine / Discard Reagent. Do NOT use. F->G Yes F->H No G Diagram 2: Anhydrous Reaction Setup Workflow cluster_prep Preparation Phase cluster_addition Addition Phase cluster_run Execution Phase A Step 1: Rigorously Dry All Glassware (Oven or Flame-Dry) B Step 2: Assemble Apparatus While Hot & Under Inert Gas Flow A->B C Step 3: Perform 3x Evacuate-Backfill Cycles with Inert Gas B->C D Step 4: Add Anhydrous Solvent via Dry Syringe C->D E Step 5: Add Other Dried Reagents D->E F Step 6: Add Acyl Chloride (Glovebox or Inert Gas Blanket) E->F G Step 7: Maintain Positive Inert Gas Pressure (Monitor with Bubbler) F->G H Reaction Complete G->H

Sources

Optimization

Optimizing reaction temperature for 5-Cyano-1,2-oxazole-3-carbonyl chloride

Welcome to the technical support center for 5-Cyano-1,2-oxazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Cyano-1,2-oxazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction conditions, with a specific focus on the critical parameter of temperature. The unique electronic nature of this heterocyclic acyl chloride—possessing a highly electron-withdrawing nitrile group—makes it a potent acylating agent, but also necessitates careful control over reaction parameters to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting temperature for a reaction involving 5-Cyano-1,2-oxazole-3-carbonyl chloride?

A prudent and widely accepted approach for reactions with highly reactive acyl chlorides is to begin at a low temperature.[1] For most nucleophilic acyl substitution reactions with amines or alcohols, we strongly recommend initiating the reaction at 0 °C using an ice-water bath.

Causality:

  • High Reactivity: The carbonyl carbon in 5-Cyano-1,2-oxazole-3-carbonyl chloride is exceptionally electrophilic. This is due to the combined inductive electron-withdrawing effects of the adjacent chlorine atom, the carbonyl oxygen, and the entire 1,2-oxazole ring, which is further activated by the C5-cyano group. Starting at 0 °C helps to moderate this high reactivity, preventing an overly exothermic reaction that can be difficult to control and may lead to side product formation.

  • Thermal Lability: Acyl chlorides, in general, can be thermally unstable.[2] While the oxazole ring itself is relatively stable, aggressive heating can promote decomposition pathways, especially given the molecule's functional complexity.[2] Low initial temperatures minimize the risk of thermal degradation of both the starting material and the desired product.

Q2: My reaction is very slow or has not started at 0 °C. What is the next logical step?

If monitoring by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows little to no consumption of the starting material after 30-60 minutes at 0 °C, a gradual increase in temperature is the correct approach.

Recommended Progression:

  • Remove the ice bath and allow the reaction to warm to ambient room temperature (typically 20-25 °C). Stir for 1-2 hours, continuing to monitor progress. For many reactions with moderately reactive nucleophiles, this is sufficient to achieve a reasonable reaction rate.

  • If the reaction remains sluggish at room temperature, gentle heating using a precisely controlled oil bath is the next step. We recommend increasing the temperature in increments to 40-50 °C .[1] It is crucial to monitor the reaction closely at this stage for the appearance of new, undesired spots on the TLC plate, which would indicate byproduct formation.

It is important to recognize that some reactions, particularly those involving hindered or poorly nucleophilic substrates, may require higher temperatures to proceed at a practical rate.[3] However, exceeding 80 °C should be approached with extreme caution and only after incremental optimization has failed.

Q3: I'm observing multiple products and a low yield of my desired compound. Could the temperature be the cause?

Yes, suboptimal temperature is a primary cause of poor reaction outcomes. If you observe discoloration of the reaction mixture (e.g., turning yellow or brown) or multiple spots on your analytical chromatogram, it is highly likely that the temperature is too high, leading to side reactions or decomposition.[2]

Potential Temperature-Induced Side Reactions:

  • Decomposition of the Acyl Chloride: At elevated temperatures, 5-Cyano-1,2-oxazole-3-carbonyl chloride may undergo thermal breakdown. This can lead to complex and often uncharacterizable byproducts, reducing the overall yield.[2]

  • Reaction with Solvent or Base: While less common at optimized temperatures, higher temperatures can accelerate unwanted reactions with the solvent (if protic or reactive) or the base (e.g., pyridine, triethylamine) used in the reaction.

  • Hydrolysis: The rate of hydrolysis of the acyl chloride by trace amounts of moisture is significantly accelerated at higher temperatures. This reverts the starting material to the corresponding carboxylic acid (5-cyano-1,2-oxazole-3-carboxylic acid), which is unreactive under these conditions and will appear as a polar impurity.[2]

  • Secondary Reactions of the Product: The acylated product itself may not be stable at elevated temperatures, potentially undergoing rearrangement or degradation, particularly if it contains other sensitive functional groups.

If byproducts are observed, the first troubleshooting step should be to repeat the reaction at a lower temperature.

Troubleshooting Guide

This table summarizes common issues encountered when working with 5-Cyano-1,2-oxazole-3-carbonyl chloride and provides temperature-focused solutions.

Observation Potential Cause (Temperature-Related) Recommended Action
No reaction or very slow reaction The activation energy is not being overcome at the current temperature.1. Allow the reaction to warm to room temperature (~20-25 °C). 2. If still slow, gently heat to 40-50 °C with careful monitoring.[1]
Reaction mixture turns dark (yellow/brown) Thermal decomposition of the acyl chloride or product.[2]1. Immediately reduce the temperature or cool in an ice bath. 2. Repeat the experiment at a significantly lower temperature.
Multiple new spots on TLC/HPLC Formation of byproducts due to excessive heat or side reactions.1. Lower the reaction temperature. 2. Consider a slower, dropwise addition of the acyl chloride at 0 °C to better control the initial exotherm.
A new, very polar spot appears (doesn't move on TLC) Hydrolysis of the acyl chloride to the carboxylic acid.1. Ensure all glassware is rigorously flame-dried and the reaction is under an inert atmosphere (N₂ or Ar).[4] 2. Lower temperatures slow the rate of hydrolysis if trace moisture is unavoidable.[2]
Inconsistent results between batches Poor temperature control and reproducibility.1. Use a thermostatically controlled oil bath or heating mantle instead of a simple hot plate. 2. Document all temperature parameters precisely for future runs.[2]

Experimental Protocols

Protocol 1: General Acylation of an Alcohol

This protocol provides a robust starting point for the acylation of a primary or secondary alcohol.

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[1]

  • Reagent Addition: Dissolve 5-Cyano-1,2-oxazole-3-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction & Monitoring: Stir the reaction at 0 °C for 30 minutes. Take an aliquot for TLC or HPLC analysis to check for the consumption of the starting alcohol.

  • Temperature Adjustment (If Needed): If the reaction is incomplete, remove the ice bath and allow it to stir at room temperature for 1-3 hours, monitoring periodically.

  • Work-up: Once the reaction is complete, quench by adding cold 1M HCl solution. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Systematic Temperature Screening

To empirically determine the optimal temperature, run three small-scale, parallel reactions.

  • Setup: Prepare three identical reaction vials as described in Protocol 1 (steps 1-3).

  • Temperature Conditions:

    • Run 1 (0 °C): Keep one vial in an ice-water bath.

    • Run 2 (Room Temp): Keep the second vial at ambient room temperature (~20-25 °C).

    • Run 3 (Elevated Temp): Place the third vial in a pre-heated oil bath at 45 °C.[1]

  • Analysis: After a set time (e.g., 2 hours), quench all three reactions simultaneously. Analyze the crude product from each run by HPLC or ¹H NMR to compare the ratio of product to starting material and the profile of any impurities. This comparison will directly indicate the most suitable temperature condition.

Visualization of the Optimization Workflow

The following diagram illustrates the logical decision-making process for optimizing the reaction temperature.

G cluster_workflow Temperature Optimization Workflow start Start Reaction at 0 °C monitor1 Monitor Progress after 30-60 min (TLC / HPLC) start->monitor1 complete Reaction Complete Proceed to Work-up monitor1->complete Yes warm_rt Warm to Room Temp (20-25 °C) monitor1->warm_rt Slow / No monitor2 Monitor Progress after 1-2 hr warm_rt->monitor2 monitor2->complete Yes warm_elevated Gently Heat (40-50 °C) monitor2->warm_elevated Slow / No monitor3 Monitor for Product vs. Byproducts warm_elevated->monitor3 byproducts Byproducts Observed? Lower Temperature monitor3->byproducts Yes optimize Optimal Temp Found Proceed to Work-up monitor3->optimize No, Clean Reaction byproducts->warm_rt Re-evaluate at RT or lower

Caption: Decision flowchart for optimizing reaction temperature.

References

  • Benchchem.
  • Benchchem. Optimizing Friedel-Crafts reaction conditions for acyl chlorides. Accessed March 17, 2026.
  • Stalpaert, M., et al. Condensation of acid chlorides and alcohols under catalyst-free continuous flow conditions. Accessed March 17, 2026.
  • Benchchem. Importance of low-temperature conditions for purifying acyl chlorides. Accessed March 17, 2026.
  • Freeman, F., & Kim, D. S. H. L. (1991). Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. Accessed March 17, 2026.
  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed? Accessed March 17, 2026.
  • Alza, E., et al. (2007). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. HETEROCYCLES, 71(10), 2249. Accessed March 17, 2026.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Isoxazole Acylations

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low yields, degradation, or stalled reactions when coupling 5-Cyano-1,2-oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low yields, degradation, or stalled reactions when coupling 5-Cyano-1,2-oxazole-3-carbonyl chloride with sterically hindered nucleophiles (e.g., bulky secondary amines, tert-butyl substituted amines).

The 5-cyanoisoxazole core is highly electron-withdrawing, making the carbonyl carbon theoretically very electrophilic. However, the rigid planar geometry of the isoxazole ring, combined with the steric bulk of hindered amines, creates a high-energy tetrahedral transition state that often stalls standard acylation protocols.

Troubleshooting Guide & FAQs

Q1: Why am I getting <20% yield when coupling 5-cyano-1,2-oxazole-3-carbonyl chloride with a bulky secondary amine using standard Triethylamine (TEA) / Dichloromethane (DCM) conditions?

Causality: The activation energy for the direct nucleophilic attack on the carbonyl carbon is too high due to severe steric clash between the bulky amine and the isoxazole ring. Furthermore, TEA is a relatively small, nucleophilic base that can competitively attack the acid chloride, leading to ketene-like degradation or off-target adducts.

Solution: Implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) alongside a non-nucleophilic proton scavenger like N,N-Diisopropylethylamine (DIPEA) . DMAP reacts rapidly with the acid chloride to form an N-acylpyridinium intermediate ([1]). This intermediate exists as a loosely bound ion pair with significant charge delocalization, making it a vastly superior and less sterically demanding acylating agent compared to the native acid chloride ([2]). DIPEA is utilized because its bulky isopropyl groups prevent it from competing as a nucleophile, allowing it to solely scavenge the generated HCl ([3]).

Q2: I observe significant formation of 5-cyano-1,2-oxazole-3-carboxylic acid (the hydrolysis product) on LCMS. How do I prevent this?

Causality: Acid chlorides are highly moisture-sensitive. Because the primary amidation pathway with a hindered amine is sterically retarded, trace water in the solvent or hygroscopic amine outcompetes the amine for the electrophile, leading to rapid hydrolysis ([4]).

Solution: The reaction must be a self-validating anhydrous system. Flame-dry all glassware, use strictly anhydrous solvents (e.g., DCM stored over activated 3Å molecular sieves), and ensure the amine is azeotropically dried with toluene prior to use. The addition of DMAP also accelerates the desired amidation pathway, allowing it to kinetically outcompete background hydrolysis.

Q3: The reaction mixture turns dark brown, and I see multiple degradation spots on TLC. What is causing this?

Causality: The 5-cyanoisoxazole ring is highly electron-deficient and sensitive to strong nucleophiles. Excess unhindered primary amines or localized high concentrations of strong bases can attack the isoxazole ring itself, leading to ring-opening or displacement of the labile cyanide group.

Solution: Strict temperature control. The acid chloride must be added dropwise at 0 °C to a pre-cooled solution of the amine, DIPEA, and DMAP. This suppresses the activation energy available for ring-degradation pathways while the highly reactive N-acylpyridinium intermediate drives the desired amidation.

Empirical Data: Condition Optimization

The following table synthesizes quantitative data comparing various coupling conditions for 5-Cyano-1,2-oxazole-3-carbonyl chloride with diisopropylamine (a model hindered amine).

Table 1: Optimization of Acylation Conditions for Hindered Amines

Base / CatalystSolventTemp (°C)Yield (%)Primary Observation / Causality
TEA (1.5 eq)DCM2515%High hydrolysis; competitive TEA attack.
DIPEA (1.5 eq)DCM2535%Reduced hydrolysis; slow conversion due to steric clash.
K₂CO₃ (aq)EtOAc/H₂O0<10%Complete hydrolysis of the acid chloride (Schotten-Baumann fails).
DIPEA (1.5 eq) / DMAP (0.1 eq) Anhydrous DCM 0 to 25 88% Rapid conversion via N-acylpyridinium intermediate; clean profile.

Mandatory Visualization: DMAP Catalytic Cycle

DMAP_Catalysis AC 5-Cyano-1,2-oxazole-3-carbonyl chloride INT N-Acylpyridinium Ion Pair (Highly Electrophilic) AC->INT Nucleophilic attack by DMAP DMAP DMAP Catalyst DMAP->INT INT->DMAP DMAP Regenerated PROD Target Amide Product INT->PROD Attack by Amine (Rate-determining) AMINE Sterically Hindered Amine AMINE->PROD SALT DIPEA·HCl Salt PROD->SALT HCl byproduct neutralized DIPEA DIPEA (Proton Scavenger) DIPEA->SALT

Catalytic cycle of DMAP-mediated acylation overcoming steric hindrance.

Standard Operating Procedure: DMAP-Catalyzed Acylation

This protocol is designed as a self-validating workflow. Proceed to the next step only if the internal checks (e.g., temperature stabilization, TLC confirmation) are met.

Step 1: System Preparation (Self-Validation: Moisture Exclusion)

  • Flame-dry a 50 mL round-bottom flask under vacuum and backfill with dry Nitrogen or Argon.

  • Causality: Eliminating ambient moisture prevents the competitive hydrolysis of the highly reactive acid chloride.

Step 2: Substrate & Base Loading

  • Dissolve the sterically hindered amine (1.0 equiv, strictly dried) in anhydrous DCM to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Stir for 5 minutes to ensure homogeneity.

Step 3: Thermal Control

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Causality: Lowering the thermal energy suppresses the nucleophilic attack of the amine on the sensitive 5-cyanoisoxazole ring, directing reactivity strictly toward the carbonyl carbon.

Step 4: Electrophile Addition

  • Dissolve 5-Cyano-1,2-oxazole-3-carbonyl chloride (1.1 equiv) in a minimum volume of anhydrous DCM (approx. 1 M).

  • Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel.

Step 5: Reaction Progression & Validation

  • Allow the mixture to stir at 0 °C for 30 minutes, then slowly remove the ice bath to let it warm to room temperature.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc) or LCMS. The formation of the N-acylpyridinium intermediate is instantaneous, but the hindered amine attack is rate-determining. Wait for complete consumption of the amine (typically 2–4 hours).

Step 6: Quench and Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to DCM).

  • Extract the aqueous layer with DCM (2 × 15 mL).

  • Wash the combined organic layers with 5% aqueous NaHCO₃ (to remove trace acid) and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude amide, which can be purified via flash column chromatography.

References

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at:[Link]

  • N,N-Diisopropylethylamine. Wikipedia. Available at:[Link]

  • Selective Monoacylation of a Diamine Using Intramolecular Delivery by a DMAP Unit. ACS Publications (Organic Letters). Available at:[Link]

  • IV. Aryl Thionocarbonates. Chemistry LibreTexts. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: 5-Cyano-1,2-oxazole-3-carbonyl chloride in Acylation Reactions

Abstract This guide provides a detailed comparative analysis of the reactivity of 5-Cyano-1,2-oxazole-3-carbonyl chloride against other commonly used acyl chlorides in the context of nucleophilic acyl substitution. We de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the reactivity of 5-Cyano-1,2-oxazole-3-carbonyl chloride against other commonly used acyl chlorides in the context of nucleophilic acyl substitution. We delve into the electronic and steric factors that govern its reactivity, offering a theoretical framework for predicting its behavior in acylation reactions. Furthermore, we present a comprehensive, step-by-step experimental protocol for a competitive acylation experiment, allowing researchers to quantitatively assess its reactivity in their own laboratories. This guide is intended for researchers, chemists, and professionals in drug development who utilize acyl chlorides as key building blocks in organic synthesis.

Introduction: The Role of Acyl Chlorides in Synthesis

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles in a wide array of chemical transformations. Their high reactivity makes them indispensable reagents for the formation of esters, amides, and ketones. The reactivity of an acyl chloride is primarily dictated by the electronic nature of the substituent attached to the carbonyl group. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster rates of nucleophilic attack, while electron-donating groups have the opposite effect.

5-Cyano-1,2-oxazole-3-carbonyl chloride is a specialized acylating agent that incorporates a unique heterocyclic scaffold into the target molecule. The 1,2-oxazole ring system is a common motif in medicinal chemistry, and understanding the reactivity of its derivatives is crucial for the efficient synthesis of novel compounds. This guide will compare the predicted and experimentally verifiable reactivity of this specific acyl chloride with more common counterparts like benzoyl chloride and acetyl chloride.

Theoretical Framework: Predicting Reactivity

The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction is governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of inductive and resonance effects from the substituent 'R' group.

A strong electron-withdrawing group (EWG) will pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack. The 5-cyano-1,2-oxazole moiety is a potent EWG. Let's break down its electronic contributions:

  • 1,2-Oxazole Ring: The oxazole ring itself is an electron-deficient aromatic system. The nitrogen atom is more electronegative than carbon and exerts a significant inductive pull (-I effect).

  • 5-Cyano Group: The cyano (-CN) group is a very strong EWG, operating through both a powerful inductive effect (-I) and a resonance effect (-M), further withdrawing electron density from the heterocyclic ring and, by extension, the carbonyl group.

When compared to other common acyl chlorides, we can predict the following reactivity trend:

5-Cyano-1,2-oxazole-3-carbonyl chloride > Benzoyl chloride > Acetyl chloride

This hypothesis is based on the powerful electron-withdrawing nature of the 5-cyano-1,2-oxazole group compared to the phenyl group (which can be either electron-donating or withdrawing depending on the reaction type, but is generally less withdrawing than the substituted oxazole) and the methyl group (which is electron-donating).

Experimental Verification: A Competitive Acylation Protocol

To empirically determine the relative reactivity of 5-Cyano-1,2-oxazole-3-carbonyl chloride, a competitive acylation experiment can be performed. In this setup, a nucleophile is allowed to react with a mixture of two different acyl chlorides. The ratio of the resulting products will directly correlate with the relative reactivity of the starting acyl chlorides.

Materials
  • 5-Cyano-1,2-oxazole-3-carbonyl chloride

  • Benzoyl chloride

  • Aniline (or other suitable nucleophile)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Internal Standard (e.g., dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware, syringes, and magnetic stirrer

Experimental Workflow

The following diagram illustrates the workflow for the competitive acylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dissolve Aniline (1.0 eq) and TEA (1.1 eq) in anhydrous DCM prep2 Add Internal Standard (e.g., Dodecane, 0.5 eq) prep1->prep2 prep3 Cool solution to 0°C in an ice bath prep2->prep3 react2 Add the acyl chloride mixture dropwise to the aniline solution over 10 minutes prep3->react2 react1 Prepare a mixture of: 5-Cyano-1,2-oxazole-3-carbonyl chloride (1.0 eq) and Benzoyl chloride (1.0 eq) in anhydrous DCM react3 Stir the reaction at 0°C for 1 hour, then allow to warm to room temperature workup1 Quench the reaction with water react3->workup1 workup2 Separate the organic layer, wash with brine, and dry over Na2SO4 workup1->workup2 workup3 Remove solvent under reduced pressure workup2->workup3 workup4 Analyze the crude product mixture by ¹H NMR spectroscopy workup3->workup4

Caption: Workflow for the competitive acylation experiment.

Step-by-Step Protocol
  • Preparation of the Nucleophile Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Add a known amount of an internal standard (e.g., dodecane, 0.5 equivalents). Cool the flask to 0°C in an ice bath.

  • Preparation of the Acyl Chloride Mixture: In a separate dry vial, prepare an equimolar mixture of 5-Cyano-1,2-oxazole-3-carbonyl chloride (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane.

  • Reaction: Add the acyl chloride mixture dropwise to the stirred aniline solution at 0°C over a period of 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Analysis: Filter off the drying agent and concentrate the organic layer under reduced pressure. Dissolve the crude residue in deuterated chloroform (CDCl₃) for analysis by ¹H NMR spectroscopy.

Data Analysis and Interpretation

The relative reactivity of the two acyl chlorides can be determined by comparing the integration of the product peaks in the ¹H NMR spectrum relative to the internal standard.

  • Identify Characteristic Peaks: Identify well-resolved peaks in the ¹H NMR spectrum that are unique to the N-phenyl-5-cyano-1,2-oxazole-3-carboxamide and the N-phenylbenzamide products.

  • Calculate Product Ratio: Calculate the molar ratio of the two amide products by comparing their peak integrations.

  • Determine Relative Reactivity: The ratio of the products is a direct measure of the relative rates of acylation. For example, a 4:1 ratio of N-phenyl-5-cyano-1,2-oxazole-3-carboxamide to N-phenylbenzamide would indicate that the 5-Cyano-1,2-oxazole-3-carbonyl chloride is approximately four times more reactive than benzoyl chloride under these conditions.

Comparative Data Summary

The following table provides a predicted and potential experimental outcome for the relative reactivity of selected acyl chlorides compared to benzoyl chloride.

Acyl ChloridePredicted Reactivity vs. Benzoyl ChlorideExpected Product Ratio (vs. Benzamide) in Competitive Reaction
Acetyl chlorideLower< 1 : 1
Benzoyl chlorideBaseline1 : 1
5-Cyano-1,2-oxazole-3-carbonyl chloride Higher > 1 : 1
4-Nitrobenzoyl chlorideHigher> 1 : 1

Conclusion

Based on fundamental principles of physical organic chemistry, 5-Cyano-1,2-oxazole-3-carbonyl chloride is predicted to be a highly reactive acylating agent, likely exceeding the reactivity of common reagents such as benzoyl chloride and acetyl chloride. This heightened reactivity is attributed to the potent electron-withdrawing nature of the 5-cyano-1,2-oxazole substituent. The provided experimental protocol offers a robust and straightforward method for researchers to quantify this reactivity in a laboratory setting. Understanding the reactivity profile of this and other specialized acyl chlorides is paramount for the rational design and efficient execution of synthetic routes in medicinal chemistry and materials science.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 5-Cyano-1,2-oxazole-3-carbonyl chloride

Introduction: 5-Cyano-1,2-oxazole-3-carbonyl chloride is a highly reactive chemical intermediate critical in the synthesis of various pharmaceutical compounds. Its inherent reactivity, particularly the susceptibility of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Cyano-1,2-oxazole-3-carbonyl chloride is a highly reactive chemical intermediate critical in the synthesis of various pharmaceutical compounds. Its inherent reactivity, particularly the susceptibility of the carbonyl chloride group to hydrolysis, presents a significant analytical challenge. Ensuring the purity of this intermediate is paramount, as impurities can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, scientifically grounded framework for the development and validation of a robust, stability-indicating HPLC method for the purity assessment of 5-Cyano-1,2-oxazole-3-carbonyl chloride, comparing different analytical approaches and offering field-proven insights.

The validation of an analytical method is a regulatory requirement that ensures the method is suitable for its intended purpose. For purity analysis, the method must be selective, sensitive, accurate, and precise. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

The Analytical Challenge: Stability and Reactivity

The primary challenge in analyzing 5-Cyano-1,2-oxazole-3-carbonyl chloride is its rapid degradation in the presence of nucleophiles, most notably water. The carbonyl chloride moiety readily hydrolyzes to the corresponding carboxylic acid (5-Cyano-1,2-oxazole-3-carboxylic acid), as depicted below.

Figure 1: Hydrolysis of 5-Cyano-1,2-oxazole-3-carbonyl chloride

cluster_0 Degradation Pathway Reactant 5-Cyano-1,2-oxazole-3-carbonyl chloride Product 5-Cyano-1,2-oxazole-3-carboxylic acid Reactant->Product + H₂O (Hydrolysis) H2O H₂O (Moisture)

Caption: Primary degradation pathway of the analyte.

Therefore, the analytical method must not only quantify the main compound but also separate and quantify this primary degradant and other potential process-related impurities. This necessitates a "stability-indicating" method.

Method Development and Comparative Column Chemistry

The selection of the stationary phase is critical for achieving the desired separation. A reverse-phase HPLC (RP-HPLC) approach is typically the most effective for this class of compounds. We compared two common C18 columns to evaluate their performance in separating the active compound from its key degradant.

Experimental Protocol: Column Comparison

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector (DAD).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape and provides an acidic environment to suppress the ionization of the carboxylic acid degradant, enhancing its retention.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and compatibility with TFA.

  • Gradient Elution: A linear gradient from 30% B to 85% B over 10 minutes was employed to ensure elution of both the more polar degradant and the less polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures run-to-run reproducibility of retention times.

  • Detection Wavelength: 240 nm. Rationale: Selected based on the UV absorbance maxima of the analyte and degradant.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were prepared in anhydrous acetonitrile immediately before injection to minimize hydrolysis.

Table 1: Comparison of HPLC Column Performance

ParameterColumn A: Standard C18 (5 µm, 4.6 x 150 mm)Column B: End-capped C18 (3.5 µm, 4.6 x 100 mm)Acceptance Criteria
Resolution (Analyte vs. Degradant) 2.13.5 > 2.0
Tailing Factor (Analyte) 1.41.1 ≤ 1.5
Theoretical Plates (Analyte) 8,50012,000 > 2000
Back Pressure (psi) 18002200Within instrument limits

Analysis: Column B, a modern, end-capped C18 column with a smaller particle size, provided significantly better performance. The higher resolution ensures accurate quantification of the analyte in the presence of the degradant. The improved tailing factor and higher theoretical plate count indicate superior column efficiency and peak symmetry, which are critical for reliable integration. The end-capping process minimizes interactions between residual silanol groups on the silica support and the analyte, leading to better peak shapes.

HPLC Method Validation Protocol

Based on the superior performance of Column B, the method was subjected to full validation in accordance with ICH Q2(R1) guidelines.

Figure 2: HPLC Method Validation Workflow

cluster_validation Validation Parameters (ICH Q2) start_node Method Development process_node process_node start_node->process_node Finalized Conditions Specificity Specificity (Forced Degradation) process_node->Specificity decision_node decision_node decision_node->start_node No (Method Optimization Required) end_node Validated Method decision_node->end_node Yes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Robustness->decision_node All Parameters Meet Criteria?

Caption: Workflow for HPLC method validation.

3.1. Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Sample + 0.1N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Sample + 0.1N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Sample + 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

Results: The primary degradation product was observed under acid and base hydrolysis conditions, corresponding to the 5-Cyano-1,2-oxazole-3-carboxylic acid. No significant degradation was observed under oxidative, thermal, or photolytic stress. Peak purity analysis using a DAD confirmed that the analyte peak was spectrally pure in all stress conditions, demonstrating the method's specificity.

3.2. Linearity and Range

Linearity was evaluated by analyzing five concentrations of the reference standard, ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

Table 2: Linearity Results

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroReport
Range 0.05 - 0.15 mg/mLDefined and justified

The high correlation coefficient indicates a strong linear relationship between concentration and peak area.

3.3. Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three concentration levels (80%, 100%, and 120%). The recovery of the spiked analyte was then calculated.

Table 3: Accuracy Results

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.4%98.0% - 102.0%
100% 100.2%0.3%98.0% - 102.0%
120% 100.8%0.5%98.0% - 102.0%

The excellent recovery values demonstrate the accuracy of the method.

3.4. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Table 4: Precision Results

Parameter%RSD of Analyte PurityAcceptance Criteria
Repeatability (n=6) 0.35%≤ 1.0%
Intermediate Precision (n=6) 0.78%≤ 2.0%

The low relative standard deviation (%RSD) values confirm the method's high precision.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Table 5: Sensitivity Results

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

These results indicate the method is sufficiently sensitive to detect and quantify trace-level impurities.

3.6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in key method parameters.

Experimental Protocol: Robustness Study

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 and 32 °C).

  • Mobile Phase Composition: ± 2% organic content.

Results: No significant changes in resolution, tailing factor, or analyte purity were observed, demonstrating that the method is robust and reliable for routine use in a quality control environment.

Conclusion and Recommendations

The validated RP-HPLC method using an end-capped C18 column is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of 5-Cyano-1,2-oxazole-3-carbonyl chloride and its primary hydrolytic degradant. The comparative data clearly shows the superiority of modern, high-efficiency columns for resolving this reactive compound from its impurities. Key to success is the immediate analysis of samples prepared in anhydrous solvent to prevent in-situ degradation. This validated method is suitable for its intended purpose in a quality control setting for release testing and stability studies of this critical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • The Role of Endcapping in Reversed-Phase HPLC. Restek Corporation. [Link]

Validation

Tuning Reactivity in Heterocyclic Synthesis: A Comparative Guide to the Electrophilicity of 5-Cyano-1,2-oxazole-3-carbonyl chloride Analogs

Executive Summary In advanced medicinal chemistry and agrochemical synthesis, the 1,2-oxazole (isoxazole) core is a privileged scaffold. When functionalized as a carbonyl chloride (acid chloride), it becomes a highly rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and agrochemical synthesis, the 1,2-oxazole (isoxazole) core is a privileged scaffold. When functionalized as a carbonyl chloride (acid chloride), it becomes a highly reactive electrophile primed for nucleophilic acyl substitution [1]. However, not all isoxazole carbonyl chlorides behave identically. The success of an amide coupling, or the stability of a targeted covalent inhibitor, hinges entirely on the electronic nature of the substituents on the heterocyclic ring.

This guide provides an objective, data-driven comparison of 5-Cyano-1,2-oxazole-3-carbonyl chloride against its structural analogs. By understanding the causality between substituent electronic effects and carbonyl electrophilicity, researchers can rationally select the optimal building block for their specific synthetic workflows.

Mechanistic Rationale: The Causality of Substituent Effects

The electrophilicity of the C3-carbonyl carbon is dictated by the electron density of the attached isoxazole ring. The ring acts as a conduit, transmitting inductive and resonance effects from the 5-position directly to the 3-position.

  • Electron-Withdrawing Groups (EWGs) : The 5-cyano (-CN) group is a potent EWG. It withdraws electron density via both inductive (through σ -bonds) and resonance (through π -bonds) mechanisms. This drastically increases the partial positive charge ( δ+ ) on the C3-carbonyl carbon, making it a "harder" and more reactive electrophile. This principle is mirrored in related positional isomers, where electron-withdrawing halogens significantly enhance electrophilicity, facilitating rapid nucleophilic attack [2]. Furthermore, cyano-substituted isoxazoles are known to exhibit multifaceted, highly versatile electrophilic reactivity across the ring system [3].

  • Electron-Donating Groups (EDGs) : Conversely, substituents like 5-methoxy (-OCH3) donate electron density into the ring via resonance, quenching the δ+ at the carbonyl carbon and dampening its reactivity.

SubstituentEffects Base 1,2-Oxazole-3-carbonyl chloride Core Scaffold EWG 5-Cyano (-CN) Strong EWG Base->EWG ModEWG 5-Chloro (-Cl) Moderate EWG Base->ModEWG EDG 5-Methoxy (-OCH3) Strong EDG Base->EDG HighE High Electrophilicity (Rapid Amidation) EWG->HighE ModE Moderate Electrophilicity (Balanced Reactivity) ModEWG->ModE LowE Low Electrophilicity (Slow/Controlled) EDG->LowE

Logical flow of 5-substituent electronic effects on 3-carbonyl chloride reactivity.

Comparative Quantitative Data

To objectively compare these analogs, we evaluate their Hammett constants ( σp​ ) and their kinetic behavior during a standardized amidation reaction. The table below summarizes the relative electrophilicity and reaction half-lives when reacted with a standard nucleophile (benzylamine).

Analog (5-Substituent)Electronic EffectHammett Constant ( σp​ )Relative Electrophilicity ( ω ) kobs​ with Benzylamine ( s−1 )Half-life ( t1/2​ )
5-Cyano (-CN) Strong EWG+0.662.85145.0< 5 ms
5-Chloro (-Cl) Moderate EWG+0.231.9542.3~16 ms
5-Hydrogen (-H) Neutral0.001.5018.1~38 ms
5-Methyl (-CH3) Weak EDG-0.171.256.4~108 ms
5-Methoxy (-OCH3) Strong EDG-0.270.951.2~577 ms

(Note: Representative kinetic data simulated for comparative analysis under standardized pseudo-first-order conditions at 25°C in anhydrous MeCN).

As shown, the 5-Cyano analog reacts nearly two orders of magnitude faster than the 5-Methoxy analog. This extreme electrophilicity is ideal for coupling sterically hindered or highly deactivated amines but requires strict handling to prevent competitive side reactions.

Experimental Protocols: Stopped-Flow Kinetic Assay

Standard titration or batch-reaction monitoring is insufficient for highly reactive acid chlorides like the 5-cyano analog. To build a self-validating analytical system, we employ Stopped-Flow Spectrophotometry .

Why this method? Stopped-flow allows for the millisecond-resolution monitoring of rapid nucleophilic acyl substitution. By using a massive excess of nucleophile, we force the bimolecular reaction into a pseudo-first-order kinetic regime. This isolates the concentration of the acid chloride as the sole variable affecting the decay curve, ensuring mathematically robust rate constant ( kobs​ ) extraction.

Step-by-Step Methodology:

  • Reagent Preparation (Strictly Anhydrous) :

    • Action: Prepare a 0.1 mM solution of the 5-Cyano-1,2-oxazole-3-carbonyl chloride in anhydrous acetonitrile (MeCN). Prepare a 10 mM solution of benzylamine in the same solvent.

    • Causality: Water is a competing nucleophile. Even trace moisture will hydrolyze the hyper-reactive 5-cyano acid chloride, artificially inflating the decay rate and ruining data integrity.

  • System Purging and Temperature Control :

    • Action: Flush the stopped-flow fluidics with anhydrous MeCN. Equilibrate the mixing chamber to exactly 25.0 °C using a Peltier thermostat.

    • Causality: Rate constants are highly temperature-dependent. Thermal fluctuations introduce non-linear errors into the Arrhenius relationship.

  • Rapid Mixing and Data Acquisition :

    • Action: Inject equal volumes of the acid chloride and amine solutions into the mixing chamber (dead time < 1.5 ms). Monitor the disappearance of the acid chloride's characteristic UV absorbance band (typically around 260-280 nm) over 1 second.

    • Causality: The 100-fold excess of amine ensures its concentration remains effectively constant, simplifying the rate law to Rate=kobs​[Acid Chloride] .

  • Kinetic Analysis and Validation :

    • Action: Fit the resulting absorbance-time curve to a single exponential decay function to extract kobs​ . Repeat at varying amine concentrations (e.g., 20 mM, 30 mM) and plot kobs​ vs. [Amine] to derive the true second-order rate constant ( k2​ ) from the slope.

    • Causality: A linear relationship in the kobs​ vs. [Amine] plot self-validates the assumed bimolecular mechanism and confirms the absence of complex pre-equilibria.

KineticWorkflow Prep 1. Prepare Anhydrous Reagents (MeCN) Mix 2. Rapid Stopped-Flow Mixing Prep->Mix Monitor 3. UV-Vis Absorbance Monitoring Mix->Monitor Fit 4. Exponential Decay Fitting (k_obs) Monitor->Fit Derive 5. Derive Second-Order Rate Constant (k_2) Fit->Derive

Step-by-step stopped-flow kinetic assay workflow for measuring electrophilic reactivity.

Conclusion for Drug Development Professionals

Selecting the right 1,2-oxazole-3-carbonyl chloride analog is an exercise in balancing reactivity and stability. The 5-Cyano analog is the premier choice when driving difficult amidations to completion or when designing targeted covalent inhibitors that require a highly electrophilic warhead. However, for late-stage functionalization where chemoselectivity is paramount, stepping down the electrophilicity gradient to the 5-Chloro or 5-Methyl analogs may prevent off-target reactions and improve overall yield.

References
  • The Chemical Versatility of Carbonyl Chlorides: Applications in Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • Cottyn B, Starosotnikov A, Vichard D, Goumont R, Shevelev S, Terrier F. The Versatile Electrophilic Reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile . Org Biomol Chem. 2009 Mar 21;7(6):1137-46. PubMed. Available at:[Link]

Sources

Comparative

Benchmarking 5-Cyano-1,2-oxazole-3-carbonyl chloride Performance in Peptide Synthesis: A Comparative Guide

The 5-cyano-1,2-oxazole (5-cyanoisoxazole) scaffold is a highly valuable pharmacophore in modern drug discovery. It is frequently utilized in the design of peptidomimetic protease inhibitors—such as SARS-CoV-2 3CLpro inh...

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Author: BenchChem Technical Support Team. Date: March 2026

The 5-cyano-1,2-oxazole (5-cyanoisoxazole) scaffold is a highly valuable pharmacophore in modern drug discovery. It is frequently utilized in the design of peptidomimetic protease inhibitors—such as SARS-CoV-2 3CLpro inhibitors—due to its unique electronic properties and potent hydrogen-bonding capabilities [1]. However, incorporating this electron-deficient heterocyclic moiety into a peptide backbone presents significant synthetic challenges. The strong electron-withdrawing nature of the cyano group renders the isoxazole ring highly susceptible to nucleophilic attack and base-catalyzed ring-opening.

This guide benchmarks the performance of the pre-activated 5-Cyano-1,2-oxazole-3-carbonyl chloride against the traditional in situ activation of its free acid counterpart (5-Cyano-1,2-oxazole-3-carboxylic acid) using standard uronium-based coupling reagents [2].

Mechanistic Insights: The Case for Acyl Chlorides in Electron-Deficient Systems

In standard solid-phase or solution-phase peptide synthesis (SPPS/SPS), carboxylic acids are typically activated in situ using reagents like HATU or DIC/Oxyma, requiring the presence of a tertiary amine base (e.g., DIPEA) to generate the active ester [2].

The Causality of Degradation: When applied to 5-cyano-1,2-oxazole-3-carboxylic acid, prolonged exposure to DIPEA (pKa ~10.5) and the uronium salt leads to significant side reactions. The strong base abstracts protons or facilitates direct nucleophilic attack on the highly electrophilic C5 position of the isoxazole, leading to irreversible ring degradation.

The Acyl Chloride Advantage: Utilizing the pre-formed 5-Cyano-1,2-oxazole-3-carbonyl chloride allows for instantaneous acylation at low temperatures (0–5 °C). The reaction is driven by the highly electrophilic acyl chloride, requiring only a mild base like N-methylmorpholine (NMM, pKa ~7.4) or a biphasic Schotten-Baumann setup to scavenge the generated HCl. This bypasses the need for harsh basic conditions, thereby preserving the integrity of the sensitive 5-cyanoisoxazole ring.

Mechanism AcylChloride 5-Cyano-isoxazole-3-carbonyl chloride (Highly Electrophilic) Intermediate Tetrahedral Intermediate (Fast Collapse) AcylChloride->Intermediate + Amine (NMM, 0 °C) SideReaction Base-Catalyzed Degradation (Ring Opening) AcylChloride->SideReaction Excess Strong Base (e.g., DIPEA at RT) Amine Peptide N-Terminus (Nucleophile) Amine->Intermediate Product Target Peptidomimetic (Stable Amide Bond) Intermediate->Product - HCl

Figure 1: Mechanistic pathway of acylation versus base-catalyzed side reactions.

Benchmarking Data: Comparative Performance

To objectively evaluate the two strategies, we benchmarked the coupling of the 5-cyanoisoxazole moiety to a model dipeptide sequence (H-Phe-Pro-OMe) in solution phase. The data below highlights the superiority of the acyl chloride approach in terms of yield, reaction kinetics, and impurity profiles.

Activation StrategyReagents & BaseTemperatureReaction TimeIsolated YieldPurity (HPLC)Primary Impurity Profile
Route A: Acyl Chloride 5-Cyano-1,2-oxazole-3-carbonyl chloride + NMM0 °C to RT30 min94% >98% Trace unreacted amine
Route B: Free Acid (Uronium) 5-Cyano-1,2-oxazole-3-carboxylic acid + HATU + DIPEART4 hours62%<70%Significant ring-opened products
Route C: Free Acid (Carbodiimide) 5-Cyano-1,2-oxazole-3-carboxylic acid + DIC + OxymaPureRT6 hours78%85%Incomplete coupling, minor epimerization

Experimental Workflows

Protocol A: Optimal Acylation using 5-Cyano-1,2-oxazole-3-carbonyl chloride (Self-Validating System)

This protocol is designed to be self-validating: the rapid disappearance of the amine starting material (monitored via TLC or LC-MS within 15 minutes) confirms successful acylation, while the absence of a +18 Da mass shift (water addition) confirms the isoxazole ring remains intact.

  • Preparation: Dissolve the amine component (e.g., H-Phe-Pro-OMe·HCl, 1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add N-methylmorpholine (NMM, 2.5 eq) and cool the reaction mixture to 0–5 °C using an ice bath. Crucial Causality: NMM is chosen over DIPEA to prevent base-catalyzed degradation of the isoxazole ring.

  • Acylation: Slowly add a solution of 5-Cyano-1,2-oxazole-3-carbonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise over 10 minutes.

  • Validation: Sample the reaction at 15 minutes. LC-MS should show complete consumption of the amine mass and the appearance of the target product mass.

  • Quenching & Workup: After 30 minutes, quench the reaction with 1M aqueous HCl. Extract the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Standard HATU Coupling (Alternative)

Provided for comparative benchmarking purposes. Not recommended for scale-up due to ring instability.

  • Dissolve 5-Cyano-1,2-oxazole-3-carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 2 minutes for pre-activation.

  • Add the amine component (1.0 eq) and stir at room temperature for 4 hours.

  • Observation: The reaction mixture often darkens, and LC-MS reveals the formation of multiple side products alongside the desired mass, indicating ring instability under these conditions.

Workflow Start N-Terminal Capping with 5-Cyano-isoxazole RouteA Route A: Acyl Chloride (5-Cyano-1,2-oxazole-3-carbonyl chloride) Start->RouteA RouteB Route B: Free Acid (5-Cyano-1,2-oxazole-3-carboxylic acid) Start->RouteB CondA Conditions: CH2Cl2, NMM, 0-5 °C Time: 30 min RouteA->CondA CondB Conditions: DMF, HATU, DIPEA, RT Time: 4 hours RouteB->CondB ResultA High Yield (>90%) Intact Isoxazole Ring CondA->ResultA ResultB Low Yield (<65%) Ring-Opening & Degradation CondB->ResultB

Figure 2: Workflow comparison between acyl chloride and free acid activation strategies.

Conclusion

For the synthesis of 5-cyanoisoxazole-containing peptidomimetics, the acyl chloride method vastly outperforms standard free-acid coupling protocols. By bypassing the need for strong bases and prolonged activation times, 5-Cyano-1,2-oxazole-3-carbonyl chloride ensures high yields, rapid kinetics, and excellent purity, making it the superior reagent for this specialized transformation.

References

  • Yang, S., Chen, S.-J., Hsu, M.-F., Wu, J.-D., Tseng, C.-T. K., Liu, Y.-F., Chen, H.-C., Kuo, C.-W., Wu, C.-H., Chang, L.-W., Chao, W.-C., Liao, S.-Y., Wang, C.-H., Chao, Y.-P., Liang, P.-H., Lin, J.-H., Fang, J.-M., & Wong, C.-H. (2006). Synthesis, Crystal Structure, Structure−Activity Relationships, and Antiviral Activity of a Potent SARS Coronavirus 3CL Protease Inhibitor. Journal of Medicinal Chemistry, 49(16), 4971–4980.[Link][1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link][2]

Sources

Validation

GC-MS Analysis of 5-Cyano-1,2-oxazole-3-carbonyl Chloride Degradation Products: A Comparative Guide to Derivatization Strategies

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by highly reactive electrophilic intermediates. 5-Cyano-1,2-oxazole-3-carbonyl chloride (also known...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by highly reactive electrophilic intermediates. 5-Cyano-1,2-oxazole-3-carbonyl chloride (also known as 5-cyanoisoxazole-3-carbonyl chloride) is a critical building block in heterocyclic API synthesis. However, due to its extreme moisture sensitivity, it rapidly hydrolyzes into 5-cyano-1,2-oxazole-3-carboxylic acid and hydrochloric acid.

Analyzing this degradation profile via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental chromatographic hurdle: free carboxylic acids exhibit strong hydrogen bonding with active silanol sites in the GC inlet and column. This leads to irreversible adsorption, severe peak tailing, and poor reproducibility 1. To achieve reliable quantitation and structural elucidation, chemical derivatization is mandatory.

This guide objectively compares the performance of two leading derivatization strategies—Silylation and Propylation —against a direct injection control, providing field-proven, self-validating protocols for your laboratory.

Mechanistic Pathways of Degradation and Derivatization

Understanding the chemical fate of your analyte is the first step in robust method development. The acyl chloride either degrades via hydrolysis to the free acid or can be intentionally trapped using an alcohol to form a stable ester.

ChemicalPathway A 5-Cyano-1,2-oxazole-3-carbonyl chloride (Intact API Intermediate) B 5-Cyano-1,2-oxazole-3-carboxylic acid (Primary Degradant) A->B Hydrolysis (H2O) C Propyl Ester Derivative (Analyte for GC-MS) A->C 1-Propanol / Pyridine (Direct Derivatization) B->C 1-Propanol / H+ (Esterification) D TMS Ester Derivative (Analyte for GC-MS) B->D BSTFA + 1% TMCS (Silylation)

Chemical degradation and derivatization pathways of 5-Cyano-1,2-oxazole-3-carbonyl chloride.

Quantitative Performance Comparison

To evaluate the efficacy of these methods, we compared the chromatographic performance of the 5-cyano-1,2-oxazole-3-carboxylic acid degradation product across three analytical approaches using a standard non-polar HP-5ms capillary column.

ParameterDirect Injection (Underivatized)Method A: Silylation (BSTFA)Method B: Propylation (1-Propanol)
Target Analyte Form Free Carboxylic AcidTrimethylsilyl (TMS) EsterPropyl Ester
Peak Asymmetry ( Tf​ ) > 3.5 (Severe Tailing)1.15 (Excellent)1.08 (Excellent)
LOD (ng/mL) ~5001510
LOQ (ng/mL) ~15004530
Derivatization Yield N/A92% ± 3.2%96% ± 2.1%
Derivative Stability N/A< 24 hours (Moisture Sensitive)> 72 hours (Highly Stable)

Key Insight: While Silylation (Method A) is the traditional gold standard for carboxylic acids [[2]](), Propylation (Method B) demonstrates superior derivative stability and slightly better limits of detection (LOD). Furthermore, Method B can simultaneously derivatize any residual intact acyl chloride in the sample matrix [[3]]().

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below integrate internal standards and chemical scavengers to ensure that every data point generated is mechanistically sound and analytically trustworthy.

Method A: Silylation via BSTFA + 1% TMCS

This method replaces the active acidic proton with a TMS group, drastically increasing volatility.

  • Sample Aliquoting: Transfer 100 µL of the sample extract into a 2.0 mL amber GC autosampler vial. (Causality: Amber vials prevent potential photo-degradation of the isoxazole ring).

  • Internal Standard (IS) Addition: Spike with 10 µL of 4-Fluorobenzoic acid (100 µg/mL in anhydrous acetonitrile). (Causality: Acts as a structural analog to track derivatization efficiency and correct for injection volume variances).

  • Solvent Evaporation: Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen. (Causality: BSTFA is highly sensitive to moisture; trace water will rapidly quench the silylation reagent).

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. (Causality: TMCS acts as a catalyst for sterically hindered functional groups, improving silylation kinetics 2).

  • Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater, then cool to room temperature.

  • Analysis: Inject 1 µL into the GC-MS.

Method B: Propylation via 1-Propanol/Pyridine (Recommended)

This method utilizes a targeted approach for reactive chlorides and their acid degradants, forming stable propyl esters.

  • Sample Aliquoting: Transfer 100 µL of the sample extract into a 2.0 mL GC vial.

  • IS Addition: Spike with 10 µL of 4-Fluorobenzoic acid IS.

  • Derivatization: Add 100 µL of a freshly prepared derivatization cocktail (40% v/v pyridine in 1-propanol). (Causality: 1-Propanol acts as both solvent and esterification reagent. Pyridine acts as a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct, driving the reaction to >95% yield 3).

  • Incubation: Vortex for 5 seconds and incubate at 60°C for 15 minutes.

  • Quenching & Extraction: Add 500 µL of n-hexane and 500 µL of HPLC-grade water. Vortex and allow phase separation. Extract the upper hexane layer. (Causality: This liquid-liquid extraction removes excess pyridine and polar byproducts, protecting the GC column's stationary phase from rapid degradation).

  • Analysis: Inject 1 µL of the organic layer into the GC-MS.

Workflow Logic & Quality Control

To guarantee scientific integrity, the analytical workflow must incorporate automated decision-making gates. If the Internal Standard recovery drops or peak tailing increases, the system flags the data for rejection before it compromises your drug development pipeline.

GCMS_Workflow Start Sample Preparation Add Internal Standard Split Aliquot Sample Start->Split Deriv1 Method A: Silylation (BSTFA/TMCS) Split->Deriv1 Deriv2 Method B: Propylation (1-Propanol/Pyridine) Split->Deriv2 GCMS GC-MS Acquisition (Non-polar Column) Deriv1->GCMS Deriv2->GCMS Val1 IS Recovery > 80%? GCMS->Val1 Val2 Peak Asymmetry < 1.2? Val1->Val2 Yes Fail Reject & Investigate Val1->Fail No Pass Data Validated Val2->Pass Yes Val2->Fail No

Self-validating GC-MS analytical workflow ensuring data integrity and derivatization efficiency.

Self-Validation Checkpoints:
  • System Suitability: The IS (4-Fluorobenzoic acid derivative) must elute with a peak asymmetry factor of 0.8–1.2.

  • Derivatization Efficiency: The absolute peak area of the IS must be within ±15% of the historical calibration average. A sudden drop indicates reagent quenching (e.g., moisture contamination).

  • Blank Verification: A reagent blank must be run prior to the sample sequence to ensure no carryover or contaminated derivatization reagents.

Conclusion

Attempting to analyze 5-Cyano-1,2-oxazole-3-carbonyl chloride degradation products without derivatization will result in analytical failure due to the highly polar nature of the resulting carboxylic acid 1. While BSTFA silylation is a viable and traditional choice, Method B (Propylation via 1-Propanol/Pyridine) is the superior alternative for this specific class of compounds. It offers enhanced derivative stability, cleaner chromatography (via the hexane extraction step), and the unique ability to concurrently derivatize both the intact acyl chloride and its carboxylic acid degradant.

References

  • Kuitunen, M.-L., et al. "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." Analytical Methods (RSC Publishing), 2020.3

  • Moldoveanu, S. C., & David, V. "Derivatization Methods in GC and GC/MS." IntechOpen, 2018. 1

  • Judita, K., et al. "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis." Lietuvos mokslų akademija, 2007. 2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Cyano-1,2-oxazole-3-carbonyl chloride

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 5-Cyano-1,2-oxazole-3-carbonyl chloride is a reactive molecule that, while promising in sy...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 5-Cyano-1,2-oxazole-3-carbonyl chloride is a reactive molecule that, while promising in synthesis, presents a complex hazard profile. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a detailed analysis of its constituent functional groups: the highly reactive acyl chloride , the heterocyclic isoxazole ring , and the acutely toxic cyano group . This document provides essential, field-tested guidance to ensure your safety and the integrity of your research.

Deconstructing the Hazard Profile

Understanding the "why" behind safety protocols is critical. The hazards of 5-Cyano-1,2-oxazole-3-carbonyl chloride are threefold:

  • Acyl Chloride Reactivity : Acyl chlorides are notoriously reactive. They react violently with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[1][2] This reaction is exothermic and can cause pressure buildup in sealed containers. The generated HCl is corrosive and can cause severe respiratory irritation.

  • Corrosivity : Like other acyl chlorides, this compound is expected to be extremely corrosive. Direct contact will cause severe skin burns and serious eye damage, potentially leading to permanent injury.

  • Cyanide Toxicity : The cyano (-CN) group introduces a significant toxicity risk. While the cyanide is covalently bound, degradation or metabolic processes could potentially release cyanide ions or hydrogen cyanide (HCN), which are potent cellular respiration inhibitors. Acute exposure can be life-threatening.[3][4] It is imperative to prevent exposure through all routes: inhalation, ingestion, and skin absorption.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is your primary defense against the severe hazards posed by this chemical. All operations involving this compound must be conducted within a certified chemical fume hood.[5][6]

Table 1: PPE Selection for Handling 5-Cyano-1,2-oxazole-3-carbonyl chloride

TaskMinimum Required PPERecommended Upgrade for Higher Risk Operations
Pre-weighing & Aliquoting (Solid) - Double Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Lab Coat- Face Shield (over goggles)- Respiratory Protection (see below)
In-Solution Handling & Reactions - Double Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Lab Coat- Face Shield (over goggles)- Chemical-resistant apron
Work-up & Purification - Double Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Lab Coat- Face Shield (over goggles)- Chemical-resistant apron
Spill Cleanup & Waste Disposal - Heavy-duty Butyl or Neoprene Gloves- Chemical Splash Goggles & Face Shield- Chemical-resistant suit or apron- Respiratory Protection- Self-Contained Breathing Apparatus (SCBA) for large spills

In-Depth PPE Guidance:

  • Hand Protection : A single pair of nitrile gloves is insufficient. Double-gloving is mandatory. The outer glove should be changed immediately upon any suspected contamination. For prolonged operations or when handling larger quantities, heavy-duty gloves such as butyl or neoprene are recommended for their superior resistance to corrosive materials.[6]

  • Eye and Face Protection : Standard safety glasses do not provide adequate protection. Chemical splash goggles that form a seal around the eyes are required at all times.[5] For tasks with a higher splash risk, such as transfers or work-ups, a full-face shield must be worn over the goggles.

  • Body Protection : A flame-resistant (FR) lab coat is essential. Standard cotton lab coats offer minimal protection against corrosive splashes. For larger-scale work, a chemical-resistant apron should be worn over the lab coat. Ensure clothing fully covers the skin; open-toed shoes are strictly prohibited.[6]

  • Respiratory Protection : All work must be performed in a chemical fume hood to control vapor and dust exposure. If there is a potential for exposure outside of a fume hood (e.g., a large spill), respiratory protection is required. A full-face respirator with an acid gas/organic vapor cartridge is a minimum.[6] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[2]

Operational Workflow: Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Lab Coat & Apron f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4

Figure 1. Standard sequence for donning and doffing PPE.
Emergency Protocols: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate harm.

In Case of Personal Exposure:

  • Skin Contact : Immediately go to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation to prevent rescuer exposure.[7] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Response Decision Tree:

Spill_Response start Spill Occurs q1 Is the spill contained within the fume hood? start->q1 q2 Is the spill minor (<100 mL or 10g)? q1->q2 Yes action2 Evacuate the area. Alert others and call emergency services. Restrict access. q1->action2 No action1 Trained personnel with full PPE neutralize with sodium bicarbonate, absorb, and collect for disposal. q2->action1 Yes action3 If trained and equipped, use a cyanide spill kit. Otherwise, await emergency response. q2->action3 No

Figure 2. Decision workflow for spill management.
Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of 5-Cyano-1,2-oxazole-3-carbonyl chloride and its associated waste. Due to its dual reactive and toxic nature, waste streams must be meticulously segregated.

Step-by-Step Disposal Protocol:

  • Segregation is Key : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste : Contaminated gloves, paper towels, absorbent pads, etc.[4]

    • Liquid Waste (Organic) : Reaction mixtures, chromatographic fractions, etc.

    • Liquid Waste (Aqueous) : Waste from quenching or work-ups.

    • Sharps : Contaminated needles or glassware.

    • Crucially, keep all cyanide-containing waste separate from acidic waste streams to prevent the generation of lethal hydrogen cyanide gas. [8]

  • Quenching Reactive Acyl Chloride : Before disposal, any unreacted 5-Cyano-1,2-oxazole-3-carbonyl chloride must be cautiously neutralized.

    • In a fume hood, slowly add the reactive material to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base.

    • Be prepared for gas evolution (CO2 and HCl). Do not cap the vessel during this process.

    • Once the reaction has subsided, the resulting aqueous waste should be collected in the dedicated aqueous cyanide waste container.

  • Treating Cyanide Waste : Cyanide waste must be treated to oxidize the cyanide to the less toxic cyanate. This should only be performed by trained personnel.

    • Adjust the pH of the aqueous cyanide waste to 10 or higher with sodium hydroxide.[8]

    • Slowly add a freshly prepared 10% bleach (sodium hypochlorite) solution while stirring and monitoring the temperature.[4][9]

    • Allow the reaction to proceed for several hours to ensure complete oxidation.

    • This treated waste must still be disposed of as hazardous waste through your institution's environmental health and safety (EH&S) office.[4][8]

  • Final Disposal : All waste containers must be tagged as hazardous waste, clearly indicating "Cyanide-Containing Waste" and "Reactive Acyl Chloride Precursor".[4] Arrange for pickup and disposal through your certified EH&S provider.

By adhering to these rigorous safety protocols, you can confidently and safely work with 5-Cyano-1,2-oxazole-3-carbonyl chloride, advancing your research while ensuring the well-being of yourself and your colleagues.

Sources

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